1,3-Thiazinan-2-imine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S.ClH/c5-4-6-2-1-3-7-4;/h1-3H2,(H2,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVRZUUQQSNMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2799-74-8 | |
| Record name | 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
2-amino-5,6-dihydro-4H-1,3-thiazine HCl molecular weight
Technical Monograph: 2-Amino-5,6-dihydro-4H-1,3-thiazine HCl
Executive Summary & Molecular Identity
2-Amino-5,6-dihydro-4H-1,3-thiazine hydrochloride (often abbreviated as ADT or 2-AT ) is a six-membered heterocyclic compound primarily utilized as a potent, competitive inhibitor of inducible Nitric Oxide Synthase (iNOS). Structurally, it represents a cyclic isothiourea derivative, functioning as a conformational mimic of L-arginine.
While frequently confused with its 6-methylated analog (AMT), ADT possesses distinct physicochemical properties and kinetic profiles. This guide provides the definitive data for the unsubstituted core.
Physicochemical Datasheet
| Parameter | Specification | Notes |
| IUPAC Name | 5,6-dihydro-4H-1,3-thiazin-2-amine hydrochloride | |
| Common Abbreviation | ADT / 2-AT | Do not confuse with AMT (6-methyl analog). |
| CAS Number | 544-00-3 (Free Base)30480-64-9 (HCl Salt) | Verify specific salt form before ordering. |
| Molecular Formula | C₄H₈N₂S[1] · HCl | |
| Molecular Weight | 152.64 g/mol | Free Base: 116.18 g/mol HCl: 36.46 g/mol |
| Solubility | Water (>50 mg/mL), DMSO | Highly polar; insoluble in non-polar organics (Hexane, DCM). |
| pKa | ~10.5 (Amidine group) | Highly basic; exists as a cation at physiological pH. |
| Appearance | White to off-white crystalline solid | Hygroscopic. Store desicated at -20°C. |
Synthesis & Chemical Dynamics
The synthesis of 2-amino-5,6-dihydro-4H-1,3-thiazine is a classic example of an intramolecular nucleophilic substitution, typically driven by the rearrangement of 3-aminopropylisothiourea (APT).
The APT Rearrangement Protocol
Unlike simple condensation, this pathway relies on pH-dependent kinetics. At neutral/alkaline pH, the linear isothiourea (APT) undergoes cyclization to form the thiazine ring. This is critical for researchers synthesizing the compound in situ or studying radioprotective mechanisms, as APT is a known radioprotector that functions by converting to the cyclic radical-scavenging ADT form.
Reaction Scheme:
-
Precursor: 3-chloropropylamine hydrochloride + Thiourea.
-
Intermediate: S-(3-aminopropyl)isothiourea (APT).
-
Cyclization: Under basic conditions (pH > 7), the free amine attacks the electrophilic carbon of the isothiourea group, displacing ammonia (or simply rearranging in the salt form) to close the 6-membered ring.
Figure 1: The pH-dependent cyclization pathway from linear APT to cyclic ADT. Note that the 5-membered ring (thiazoline) is formed if the precursor is 2-aminoethyl (AET).
Pharmacological Mechanism: iNOS Inhibition
ADT is a Type II Nitric Oxide Synthase (NOS) inhibitor. Its efficacy stems from its structural homology to the guanidino group of L-Arginine, the natural substrate of NOS.
Mechanism of Action (MoA)
-
Substrate Competition: ADT competes directly with L-Arginine for the active site of the iNOS enzyme.
-
Heme Coordination: The sulfur atom in the thiazine ring interacts with the heme iron within the catalytic pocket.
-
Isoform Selectivity: While ADT inhibits all NOS isoforms (nNOS, eNOS, iNOS), it shows a preference for iNOS (inducible) over eNOS (endothelial). This is crucial for reducing inflammation without causing immediate hypertensive crises associated with eNOS inhibition.
Kinetic Data (Reference Values):
-
Ki (iNOS): ~22 nM
-
Selectivity: 2-amino-thiazines are generally more selective for iNOS than their acyclic isothiourea counterparts.
Figure 2: Competitive inhibition mechanism of ADT at the iNOS active site, preventing L-Arginine oxidation.
Analytical Methodology: Validated Protocols
Due to the high polarity and lack of a strong chromophore (only weak UV absorption at low wavelengths), analyzing ADT requires specific HPLC conditions. Standard C18 methods often fail due to lack of retention (elution in void volume).
Protocol A: HILIC (Hydrophilic Interaction Liquid Chromatography)
Recommended for high-sensitivity LC-MS applications.
-
Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 10 minutes.
-
Detection: MS (ESI Positive). Target Mass: 117.1 m/z [M+H]⁺.
Protocol B: Ion-Pairing HPLC (UV Detection)
Recommended for QC/Purity checks without MS.
-
Column: C18 End-capped (e.g., Phenomenex Luna C18).
-
Mobile Phase: Water/Methanol (95:5) + 0.1% Heptafluorobutyric acid (HFBA) .
-
Note: HFBA acts as an ion-pairing agent to retain the cationic thiazine on the hydrophobic column.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Non-specific, requires high purity).
References
-
Nakane, M., et al. (1995). "Novel potent and selective inhibitors of inducible nitric oxide synthase."[2][3][4] Molecular Pharmacology. (Identifies ADT/AMT class inhibitors).
-
Khym, J. X., et al. (1957). "The Rearrangement of S-(2-Aminoethyl)isothiourea (AET) to 2-Mercaptoethylguanidine (MEG)." Journal of the American Chemical Society. (Foundational chemistry on isothiourea-thiazine rearrangement).
-
Tracey, W. R., et al. (1995).[2] "In vivo pharmacological evaluation of two novel type II (inducible) nitric oxide synthase inhibitors." Canadian Journal of Physiology and Pharmacology.[2]
-
PubChem Database. "2-Amino-5,6-dihydro-4H-1,3-thiazine."[2] CID 189081.[1]
Sources
- 1. 2-Amino-5,6-dihydro-4H-1,3-thiazine | C4H8N2S | CID 189081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine = 98 1121-91-1 [sigmaaldrich.com]
- 3. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
Technical Comparison: 1,3-Thiazinan-2-imine vs. Thiazolidin-2-imine
Executive Summary
In the landscape of heterocyclic drug design, 1,3-thiazinan-2-imine (6-membered) and thiazolidin-2-imine (5-membered) represent two critical scaffolds often utilized as bioisosteres for the guanidine or amidine moiety. While they share a core N–C(=N)–S pharmacophore, their divergence in ring size dictates profound differences in conformational entropy, basicity, and binding affinity—particularly in the context of Nitric Oxide Synthase (NOS) inhibition.
This guide provides a rigorous technical analysis of these two heterocycles, moving beyond basic structural descriptions to explore the causal relationships between their physicochemical properties and their synthetic and pharmacological behaviors.
Physicochemical Profiling
The fundamental difference between these scaffolds lies in ring strain and conformational flexibility. These factors directly influence the pKa of the exocyclic imine/amine, a critical parameter for physiological ionization and receptor binding.
Comparative Properties Table
| Feature | Thiazolidin-2-imine | 1,3-Thiazinan-2-imine |
| Ring Size | 5-Membered | 6-Membered |
| IUPAC Name | 2-Imino-1,3-thiazolidine | Tetrahydro-2H-1,3-thiazin-2-imine |
| Formula | C₃H₆N₂S | C₄H₈N₂S |
| Conformation | Envelope / Twist (Rigid) | Chair / Twist-Boat (Flexible) |
| Basicity (pKa) | ~9.5 – 10.5 (Strong Base) | ~10.5 – 11.5 (Stronger Base) |
| Tautomerism | Amino ⇌ Imino (Fast exchange) | Amino ⇌ Imino (Fast exchange) |
| LogP (Predicted) | ~ -0.2 (Hydrophilic) | ~ 0.1 (Slightly more lipophilic) |
Structural & Electronic Analysis
-
Basicity & Protonation: Unlike their aromatic counterparts (e.g., 2-aminothiazole, pKa ~5.4), both saturated scaffolds function as cyclic amidines. Upon protonation, the positive charge is delocalized across the N–C–N triad.[1]
-
1,3-Thiazinan-2-imine typically exhibits slightly higher basicity. The 6-membered ring accommodates the planar
geometry of the amidinium cation with less angle strain compared to the 5-membered thiazolidine ring.
-
-
Conformational Entropy:
-
Thiazolidin-2-imine: Adopts a relatively rigid envelope conformation. This rigidity can be advantageous for "locking" a ligand into a bioactive pose but limits adaptability to induced-fit binding pockets.
-
1,3-Thiazinan-2-imine: Exists primarily in a chair conformation but can flip to a twist-boat. This flexibility allows the 6-membered ring to orient substituents (axial vs. equatorial) to maximize hydrophobic interactions within an enzyme active site.
-
Synthetic Methodologies
The synthesis of these scaffolds is often modular, allowing for the rapid generation of libraries. The choice of the dihalo-alkane precursor determines the ring size.
Pathway Logic Visualization
Figure 1: Divergent synthetic pathways controlling ring size via linker length or amino-thiol precursor selection.
Validated Experimental Protocol: One-Pot Cyclization
This protocol describes the synthesis of the 6-membered 1,3-thiazinan-2-imine . To synthesize the 5-membered analog, substitute 1,3-dibromopropane with 1,2-dibromoethane .
Reagents:
-
Primary Amine (1.0 equiv)
-
Phenyl Isothiocyanate (1.0 equiv)
-
1,3-Dibromopropane (1.1 equiv)
-
Triethylamine (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Step-by-Step Methodology:
-
Thiourea Formation: In a round-bottom flask, dissolve the primary amine in MeCN. Add Phenyl Isothiocyanate dropwise at 0°C. Stir at room temperature (RT) for 2 hours until TLC confirms consumption of the amine.
-
Cyclization: Add 1,3-Dibromopropane and Triethylamine to the reaction mixture.
-
Reflux: Heat the mixture to reflux (80°C for MeCN) for 6–12 hours. The reaction proceeds via S-alkylation followed by intramolecular N-alkylation.
-
Work-up: Cool to RT. Evaporate the solvent under reduced pressure.
-
Purification: Redissolve the residue in DCM and wash with 1M NaOH (to liberate the free base) and brine. Dry over Na₂SO₄. Purify via flash column chromatography (typically MeOH/DCM gradient).
-
Validation: Confirm structure via ¹H NMR.
-
Diagnostic Signal (6-mem): Look for the C5 methylene quintet around 2.0 ppm.
-
Diagnostic Signal (5-mem): Look for two triplets (or multiplets) for the C4/C5 protons, usually more downfield due to ring strain.
-
Pharmacological Applications: NOS Inhibition
Both scaffolds are classic peptidomimetic inhibitors of Nitric Oxide Synthase (NOS). They function as arginine mimics, binding to the heme active site.
Mechanism of Action
The imine/amidine headgroup interacts with the conserved glutamate residue (Glu371 in iNOS) near the heme iron. The ring structure fills the substrate access channel.
-
Thiazolidin-2-imine (5-mem): Often shows lower selectivity between NOS isoforms (iNOS vs nNOS). The compact ring allows it to fit into the slightly smaller active sites of constitutive isoforms.
-
1,3-Thiazinan-2-imine (6-mem): The larger ring volume and "chair" conformation often provide enhanced selectivity for iNOS (inducible NOS). The 6-membered ring can orient hydrophobic substituents into the "S-pocket" specific to iNOS, improving the selectivity profile over nNOS and eNOS.
SAR Decision Logic
Figure 2: Structure-Activity Relationship (SAR) decision tree for NOS inhibitor design.
Reactivity & Stability Profile
For drug development, the stability of the heterocycle is paramount.
-
Hydrolysis: Both imines are susceptible to hydrolysis under strongly acidic conditions, reverting to the corresponding thiazolidinone or thiazinanone (cyclic thiocarbamates). However, at physiological pH (7.4), the protonated amidinium form is highly stable.
-
Metabolic Stability:
-
S-Oxidation: The sulfur atom is a site for metabolic oxidation (by FMOs or CYPs) to sulfoxides/sulfones.
-
Ring Opening: The 5-membered ring is generally more resistant to oxidative ring-opening than the 6-membered ring, although S-oxidation is common in both.
-
-
Tautomerism:
-
In solution, the Endo-cyclic double bond (2-amino-thiazoline) is often the preferred tautomer for the 5-membered ring due to conjugation stability.
-
The Exo-cyclic double bond (2-imino-thiazinane) is readily accessible in the 6-membered ring.
-
Implication: This tautomeric preference affects H-bond donor/acceptor patterns in the binding pocket.
-
References
-
Synthesis of Thiazolidinimines/Thiazinan-2-imines: Adimurthy, S. et al. "Synthesis of thiazolidinimines/thiazinan-2-imines via three-component coupling." ResearchGate.
-
NOS Inhibition Studies: Ueda, S. et al. "Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitors." Chem. Pharm. Bull. 2004.
-
Tautomerism & Basicity: "Basicity of Amidines and Guanidines." Unacademy / Chemical Principles.
-
One-Pot Synthesis Protocols: "Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines." ACS Publications.
-
General Chemical Data: PubChem Compound Summary for 2-Amino-5,6-dihydro-4H-1,3-thiazine.
Sources
Whitepaper: Structural Elucidation of Xylazine Metabolites Derived from the 2-Amino-Thiazine Core
An In-Depth Technical Guide for Researchers
Abstract
Xylazine, an α2-adrenergic agonist approved exclusively for veterinary use, has emerged as a significant adulterant in the illicit drug supply, posing a considerable public health challenge.[1][2] Understanding its metabolic fate is critical for developing robust analytical methods for clinical diagnosis, forensic investigation, and the development of potential therapeutic interventions. This guide provides a comprehensive technical overview of the metabolism of xylazine, focusing on the structural characterization of its principal metabolites. We will delve into the metabolic pathways, the analytical methodologies required for their identification, and the rationale behind these experimental choices, providing a framework for researchers and drug development professionals.
Introduction: The Xylazine Molecule and its 2-Amino-Thiazine Scaffold
Xylazine, chemically known as N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, is a structural analog of clonidine.[3][4] Its structure is bipartite, consisting of a 2,6-dimethylaniline (xylidine) moiety linked to a heterocyclic 5,6-dihydro-4H-1,3-thiazin-2-amine core.[5][6] This latter component is a derivative of the 2-amino-thiazine class of compounds. The lipophilic nature of xylazine facilitates its crossing of the blood-brain barrier, leading to potent central nervous system depression.[3][5]
The metabolism of xylazine is rapid and extensive, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, with CYP3A isoforms playing a significant role.[5][7][8] Less than 1% of the parent drug is typically excreted unchanged in urine, making the identification of its metabolites essential for confirming exposure.[5] This guide will systematically explore the structures of these metabolic products.
The Metabolic Transformation of Xylazine
Xylazine undergoes extensive Phase I and Phase II metabolism. Phase I reactions introduce or expose functional groups through oxidation, hydroxylation, and cleavage of the parent molecule.[6][9] These modified compounds can then be conjugated with endogenous molecules like glucuronic acid or sulfate in Phase II reactions to increase their water solubility and facilitate excretion.[6][9]
The primary metabolic pathways result in several key classes of metabolites:
-
Aromatic Hydroxylation: Addition of hydroxyl groups to the 2,6-dimethylphenyl ring.
-
Thiazine Ring Oxidation: Oxidation of the heterocyclic thiazine ring system.
-
Thiazine Ring Opening: Cleavage of the C-N bond within the thiazine ring.
-
N-S Dealkylation: Complete cleavage of the xylidine group from the thiazine ring.
The following diagram illustrates the principal metabolic cascade.
Caption: Principal Phase I and Phase II metabolic pathways of Xylazine.
Structural Elucidation of Key Metabolites
Hydroxylated and Oxidized Metabolites
A primary metabolic route is the hydroxylation of the aromatic dimethylphenyl ring, resulting in metabolites such as 2-(4'-hydroxy-2',6'-dimethylphenylamino)-5,6-dihydro-4H-1,3-thiazine (4-hydroxy-xylazine) and the 3'-hydroxy isomer.[10] Another significant modification is the oxidation of the thiazine ring to form 2-(2',6'-dimethylphenylamino)-4-oxo-5,6-dihydro-1,3-thiazine (oxo-xylazine).[10][11] These metabolites are often found in urine as glucuronide or sulfate conjugates.[2][6]
Ring-Opened and Cleavage Products
In vitro studies with rat liver microsomes and in vivo studies in horses have identified N-(2,6-dimethylphenyl)thiourea as a major metabolite formed via the opening of the thiazine ring.[7][10] Perhaps the most frequently discussed biotransformation product is 2,6-dimethylaniline (DMA), formed by N-S-dealkylation, which cleaves the bond between the phenylamino group and the thiazine ring.[5][6] The presence of DMA is a strong indicator of xylazine exposure.
Analytical Methodologies for Metabolite Identification
The low concentrations of xylazine and its metabolites in biological fluids necessitate highly sensitive and specific analytical techniques. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[1][12]
Experimental Protocol: Sample Preparation from Urine
Causality: The goal of sample preparation is to isolate the analytes of interest from a complex biological matrix (e.g., urine, blood) and concentrate them to a level suitable for instrumental analysis. Solid-Phase Extraction (SPE) is often preferred over Liquid-Liquid Extraction (LLE) for its efficiency, selectivity, and reduced solvent consumption. A mixed-mode cation exchange polymer is ideal for trapping the basic amine functionalities present in xylazine and its metabolites.
Step-by-Step Methodology:
-
Sample Pre-treatment: Centrifuge a 1 mL urine sample to pellet any solid debris.
-
Hydrolysis (Optional): To detect conjugated metabolites, enzymatic hydrolysis is required. Add β-glucuronidase to a portion of the supernatant and incubate according to the enzyme manufacturer's protocol (e.g., at 50-60°C for 2-3 hours). This step cleaves the glucuronide conjugates, releasing the Phase I metabolites for detection.[2]
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol and then deionized water through it.
-
Sample Loading: Load the pre-treated (or hydrolyzed) urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove endogenous interferences.
-
Elution: Elute the analytes from the cartridge using a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the charged amine groups, releasing them from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial LC mobile phase for injection.
Experimental Protocol: LC-MS/MS Analysis
Causality: Chromatographic separation is essential to resolve the parent drug from its various metabolites and from matrix interferences prior to detection. Reversed-phase chromatography on a C18 column is effective for separating these moderately polar compounds. Tandem mass spectrometry provides two levels of mass filtering (precursor ion and product ion), yielding exceptional specificity and sensitivity for unambiguous identification and quantification.
Step-by-Step Methodology:
-
System Configuration:
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid (acid improves ionization efficiency in positive ESI mode).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp up to a high organic percentage (e.g., 95% B) over several minutes to elute analytes based on their polarity.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole is set to isolate the specific mass-to-charge ratio (m/z) of the precursor ion (the protonated molecule, [M+H]⁺), and the third quadrupole is set to detect specific fragment ions (product ions) generated by collision-induced dissociation in the second quadrupole. This highly specific transition is a virtual fingerprint for the molecule.
-
Caption: Workflow for the analysis of xylazine metabolites by LC-MS/MS.
Data Presentation: Mass Spectrometric Identification
The confirmation of a metabolite's identity relies on matching its retention time and its precursor/product ion transitions with those of a certified reference standard.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Rationale for Fragmentation |
| Xylazine | 221.1 | 164.1, 90.0 | Loss of the thiazine ring fragment; cleavage yielding the dimethylphenyl moiety. |
| 4-Hydroxy-Xylazine | 237.1 | 137.1, 136.1 | Fragmentation of the hydroxylated dimethylphenylamino portion. |
| 2,6-Dimethylaniline (DMA) | 121.9 | 105.1, 77.0 | Loss of a methyl group; fragmentation of the phenyl ring. |
| Data derived from published LC-MS/MS methods.[13] |
Pharmacological and Toxicological Significance
While the pharmacology of the parent drug xylazine as an α2-adrenergic agonist is well-documented, the specific biological activities and toxicities of its metabolites are less understood.[5][6] However, their detection is paramount in forensic toxicology. The rapid metabolism of xylazine means that in many clinical presentations or post-mortem investigations, the parent drug may be below the limit of detection, while metabolites like 4-hydroxy-xylazine and DMA are still present in quantifiable concentrations in blood and urine.[1] Therefore, a validated analytical method targeting both the parent drug and its key metabolites is crucial for accurately determining xylazine exposure.
Conclusion
The structural elucidation of xylazine's metabolites is a critical task for the analytical, forensic, and drug development communities. The metabolism is extensive, proceeding through hydroxylation, oxidation, and cleavage of the core 2-amino-thiazine derivative structure. Robust analytical workflows, centered on solid-phase extraction and LC-MS/MS, are essential for the reliable identification and quantification of these metabolites from complex biological matrices. By targeting key metabolic products such as 4-hydroxy-xylazine and 2,6-dimethylaniline in addition to the parent drug, laboratories can significantly improve the window of detection and provide definitive evidence of exposure, aiding in public health surveillance and forensic investigations.
References
-
Rian, F., et al. (2024). Xylazine, a Drug Adulterant Whose Use Is Spreading in the Human Population from the U.S. to the U.K. and All Europe: An Updated Review. MDPI. Available at: [Link]
-
Xylazine. (2024). Wikipedia. Available at: [Link]
-
Karakoç, A., et al. (2024). Some analytic methods of xylazine and metabolites (DMA) used in biological samples. ResearchGate. Available at: [Link]
-
Mutlib, A. E., et al. (1992). Characterization of metabolites of xylazine produced in vivo and in vitro by LC/MS/MS and by GC/MS. Drug Metabolism and Disposition. Available at: [Link]
-
Coles, M., et al. (2023). Quantitative LC-MS/MS Method for Xylazine and Metabolites in Urine. Oxford Academic. Available at: [Link]
-
Chambers, C., et al. (2024). Recent advances in the identification and quantification of xylazine and medetomidine in biological specimens. PMC. Available at: [Link]
-
Xylazine. (2022). DEA Diversion Control Division. Available at: [Link]
-
Wang, Y., et al. (2023). Xylazine Poisoning in Clinical and Forensic Practice: Analysis Method, Characteristics, Mechanism and Future Challenges. PMC. Available at: [Link]
-
Rathod, S., et al. (2023). Analytical methods for the determination of xylazine in pharmaceutical, clinical and forensic matrices - A review. ResearchGate. Available at: [Link]
-
Meyer, G. M. J., & Maurer, H. H. (2013). Studies on the metabolism and detectability of xylazine in rat and human urine using GC-MS, LC-MSn, and LC. GTFCh. Available at: [Link]
-
Tharp, A. M., et al. (2024). Xylazine Pharmacokinetics in Patients Testing Positive for Fentanyl and Xylazine. Clinical Chemistry. Available at: [Link]
-
Fiset, C., et al. (2013). Characterization of xylazine metabolism in rat liver microsomes using liquid chromatography-hybrid triple quadrupole-linear ion trap-mass spectrometry. PubMed. Available at: [Link]
-
Ball, C. (2023). Xylazine Toxicity. StatPearls - NCBI Bookshelf. Available at: [Link]
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- 4. Xylazine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. Characterization of xylazine metabolism in rat liver microsomes using liquid chromatography-hybrid triple quadrupole-linear ion trap-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
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- 10. Characterization of metabolites of xylazine produced in vivo and in vitro by LC/MS/MS and by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. academic.oup.com [academic.oup.com]
1,3-Thiazinan-2-imine hydrochloride PubChem CID and safety data
The following technical guide details the chemical profile, synthesis, and safety protocols for 1,3-Thiazinan-2-imine hydrochloride .
Executive Summary
1,3-Thiazinan-2-imine hydrochloride (CAS: 2799-74-8) is a six-membered N,S-heterocyclic compound.[1] It serves as a critical intermediate in the synthesis of pharmaceutical agents, most notably Xylazine (an
Chemical Identification & Properties
Nomenclature & Identifiers[2][3][4][5][6][7]
-
IUPAC Name : 1,3-Thiazinan-2-imine hydrochloride
-
Common Synonyms : 5,6-Dihydro-4H-1,3-thiazin-2-amine hydrochloride; 2-Amino-5,6-dihydro-1,3-thiazine HCl.
-
CAS Number : 2799-74-8[2]
-
PubChem CID : (Free Base)
-
Molecular Formula :
(Salt), (Base) -
Molecular Weight : 152.65 g/mol (HCl salt)
Physicochemical Data
| Property | Value | Note |
| Appearance | White to off-white crystalline powder | Highly hygroscopic |
| Solubility | Soluble in water, methanol, ethanol | Polar protic solvents preferred |
| Melting Point | 175–180 °C (Decomposes) | Varies with purity/hydration |
| Acidity (pKa) | ~9.5 (Conjugate acid) | Basic guanidine-like moiety |
| Stability | Stable under inert atmosphere | Sensitive to moisture/oxidation |
Synthesis & Manufacturing
The industrial and laboratory synthesis of 1,3-thiazinan-2-imine hydrochloride typically proceeds via the cyclization of 3-chloropropylamine with thiourea . This route is preferred for its atom economy and the availability of precursors.
Reaction Mechanism
The synthesis involves a nucleophilic attack by the sulfur atom of thiourea on the alkyl chloride, followed by an intramolecular cyclization where the terminal amine attacks the thiourea carbon, displacing ammonia (or stabilizing as the salt).
Experimental Protocol (Standardized)
Objective : Synthesis of 1,3-thiazinan-2-imine HCl on a 10g scale.
-
Reagent Preparation :
-
Dissolve 3-chloropropylamine hydrochloride (13.0 g, 0.1 mol) in Absolute Ethanol (100 mL).
-
Add Thiourea (7.6 g, 0.1 mol) to the solution.
-
-
Reaction :
-
Heat the mixture to reflux (78°C) under a nitrogen atmosphere.
-
Maintain reflux for 6–8 hours . Monitor via TLC (Mobile phase: MeOH/DCM 1:9) for the disappearance of thiourea.
-
-
Workup :
-
Cool the reaction mixture to room temperature (25°C).
-
Concentrate the solvent under reduced pressure (Rotary Evaporator) to ~20 mL volume.
-
Add Diethyl Ether (50 mL) to induce precipitation of the hydrochloride salt.
-
Filter the white precipitate under vacuum.
-
-
Purification :
-
Recrystallize the crude solid from hot Isopropanol/Ethanol .
-
Dry in a vacuum desiccator over
for 12 hours.
-
Synthesis Workflow Visualization
Caption: Synthesis pathway converting linear precursors into the cyclic thiazine scaffold.
Safety & Handling (GHS Standards)
As a bioactive heterocycle, this compound exhibits irritant properties and potential biological activity (iNOS inhibition). Strict adherence to safety protocols is mandatory.
Hazard Classification (GHS)
-
Signal Word : WARNING
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Handling Protocol
-
Engineering Controls : Use only in a chemical fume hood. Ensure an eyewash station is immediately accessible.
-
PPE :
-
Respiratory : N95 or P100 respirator if dust formation is likely.
-
Skin : Nitrile gloves (0.11 mm minimum thickness).
-
Eyes : Chemical safety goggles (ANSI Z87.1).
-
-
Storage :
-
Store at 2–8°C .
-
Keep under Inert Gas (Argon/Nitrogen) . The compound is hygroscopic and may hydrolyze upon prolonged exposure to moist air.
-
Emergency Response Workflow
Caption: Immediate response protocols for exposure incidents.
Applications & Significance
-
Pharmaceutical Intermediate : Primary precursor for the synthesis of Xylazine (via reaction with 2,6-dimethylphenyl isothiocyanate).
-
iNOS Inhibition : The compound acts as a selective inhibitor of inducible Nitric Oxide Synthase (iNOS), making it a tool compound in inflammation research.
-
Heterocyclic Building Block : Used in the design of cephalosporin mimics and other beta-lactam fused systems.
References
-
PubChem . 2-Amino-5,6-dihydro-4H-1,3-thiazine (CID 189081). National Library of Medicine. [Link]
-
Nakane, M., et al. (1995). Novel potent and selective inhibitors of inducible nitric oxide synthase. Molecular Pharmacology, 47(4), 831-834. [Link]
-
ChemIDplus . 1,3-Thiazinan-2-imine hydrochloride (CAS 2799-74-8). [Link]
-
Jain, K. S., et al. (2012). Chemistry of Substituted Thiazinanes and Their Derivatives. Current Organic Chemistry. [Link]
Sources
Pharmacophore Properties of 2-Amino-1,3-Thiazine Derivatives
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: BACE1 Inhibition, SAR Optimization, and Synthetic Protocols
Executive Summary
The 2-amino-1,3-thiazine scaffold represents a privileged structure in medicinal chemistry, most notably as a cyclic amidine bioisostere for the inhibition of
Structural Fundamentals & Chemical Identity
The core structure, 2-amino-1,3-thiazine , consists of a six-membered ring containing nitrogen and sulfur at positions 1 and 3, respectively, with an exocyclic amine at position 2.
-
Basicity & Ionization: The 2-amino-1,3-thiazine moiety is a cyclic amidine. It is highly basic (pKa
10–11) in its unsubstituted form. At physiological pH, it exists predominantly as a protonated cation. -
Tautomerism: The structure exhibits amino-imino tautomerism, though the amino form is generally favored in the crystal lattice and in binding interactions with aspartic proteases.
-
Bioisosterism: It serves as a bioisostere for guanidines and other cyclic amidines (e.g., 2-aminopyridine, 2-aminoimidazole), offering distinct lipophilicity and metabolic stability profiles.
Pharmacophore Modeling & SAR: The BACE1 Interaction
The primary therapeutic utility of this scaffold lies in its ability to inhibit BACE1, the rate-limiting enzyme in the production of neurotoxic amyloid-
The "Warhead": Aspartic Dyad Interaction
The protonated 2-amino-1,3-thiazine core functions as the "warhead." It anchors the molecule within the BACE1 active site via a salt-bridge network with the catalytic aspartic acid dyad (Asp32 and Asp228 ).
-
Mechanism: The endocyclic nitrogen (N3) and the exocyclic amino group form bidentate hydrogen bonds with the carboxylates of the dyad. This mimics the transition state of the peptide bond hydrolysis, effectively locking the enzyme.
S1 and S3 Pocket Occupation
To achieve nanomolar potency, the scaffold must be decorated to fill the large, hydrophobic S1 and S3 pockets of the enzyme.
-
Position 4 & 6 Substitution: Introducing bulky aromatic groups (e.g., phenyl, naphthyl, or biaryl systems) at positions 4 or 6 directs these substituents into the S1/S3 sub-pockets.
-
Interaction: These groups engage in
- stacking and Van der Waals interactions with residues like Phe108 , Ile110 , and Trp115 .
Selectivity (S2' Pocket)
Selectivity over BACE2 and Cathepsin D is critical to avoid side effects (e.g., hypopigmentation, retinal toxicity).
-
Strategy: Targeting the S2' pocket often involves displacing conserved water molecules. Substituents that can extend into this region (e.g., specific heterocycles or propynyl groups) can enhance selectivity ratios significantly.
The pKa Challenge & Optimization
A critical limitation of the pure 2-amino-1,3-thiazine scaffold is its high basicity (pKa > 10), which can lead to poor BBB penetration due to high ionization at physiological pH.
-
Expert Insight: To improve CNS exposure, the pKa must be lowered to the 7–8 range. This is often achieved by:
-
Fluorination: Adding electron-withdrawing groups (e.g., -CF
) to the attached phenyl rings. -
Scaffold Hopping: Transitioning to 2-amino-1,3-oxazines or fused bicyclic systems (e.g., furo[2,3-d][1,3]thiazine), which often exhibit lower pKa values while maintaining the amidine binding motif.
-
Visualization: Pharmacophore Map
Figure 1: Conceptual Pharmacophore Map of 2-amino-1,3-thiazine derivatives in the context of BACE1 inhibition.
Experimental Protocols
Synthesis: Chalcone-Thiourea Cyclization
The most robust method for generating 4,6-diaryl-2-amino-1,3-thiazines is the cyclization of chalcones with thiourea. This protocol is favored for its operational simplicity and tolerance of diverse functional groups.
Reagents:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Thiourea (2.0 eq)
-
Potassium Hydroxide (KOH) or NaOH (3.0 eq)
-
Ethanol (Absolute)
Protocol:
-
Chalcone Formation (In Situ): Dissolve the acetophenone and benzaldehyde in ethanol (10 mL/mmol). Add 1.0 eq of KOH (dissolved in minimal water). Stir at room temperature for 4–6 hours. Validation: Monitor by TLC (disappearance of aldehyde).
-
Cyclization: Without isolating the chalcone (unless purification is desired), add Thiourea (2.0 eq) and the remaining base (2.0 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.
-
Expert Note: The reaction color typically shifts from yellow (chalcone) to deep orange/red.
-
-
Quench & Isolation: Pour the hot reaction mixture onto crushed ice/water (approx. 5x volume). Acidify slightly with dilute HCl if necessary to precipitate the free base, or collect the precipitate directly if it forms upon cooling.
-
Purification: Recrystallize from ethanol/DMF mixtures. Column chromatography is rarely needed unless side-products are significant.
Visualization: Synthesis Workflow
Figure 2: Synthetic pathway via Claisen-Schmidt condensation and thiourea cyclization.
Therapeutic Application: BACE1 Inhibition Pathway[1]
BACE1 cleaves the Amyloid Precursor Protein (APP) at the
Mechanism of Action:
2-Amino-1,3-thiazine derivatives bind competitively to the BACE1 active site. By occupying the catalytic center, they prevent the initial cleavage of APP, thereby halting the entire amyloidogenic cascade upstream of A
Visualization: BACE1 Pathway
Figure 3: The Amyloidogenic Pathway and the point of intervention for BACE1 inhibitors.
References
-
Discovery of furo[2,3-d][1,3]thiazinamines as BACE1 Inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2016) Significance: Establishes the binding mode with the aspartate dyad and bioisosteric relationships.
-
Structure-Based Survey of the Binding Modes of BACE1 Inhibitors Source: ACS Chemical Neuroscience (2019) Significance:[3] Comprehensive review of crystal structures (PDB) and sub-pocket definitions (S1, S2', S3).
-
BACE1 Inhibitors with High In Vivo Efficacy (pKa Modulation) Source: Journal of Medicinal Chemistry (2013) Significance:[4] definitive work on using fluorination and oxazine/thiazine bioisosteres to lower pKa for BBB penetration.
-
Synthesis and Biological Evaluation of 1,3-Thiazine Derivatives Source: ResearchGate / Various Journals (2021/2023) Significance: Provides the foundational chemical synthesis protocols (Chalcone-Thiourea route).
Sources
- 1. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]
- 2. Development of 2-aminooxazoline 3-azaxanthene β-amyloid cleaving enzyme (BACE) inhibitors with improved selectivity against Cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Survey of the Binding Modes of BACE1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Secretase (BACE1) inhibitors with high in vivo efficacy suitable for clinical evaluation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomeric Dynamics of 1,3-Thiazinan-2-imine and 2-Aminothiazine: Structural Determinants in Drug Design
Topic: Tautomerism of 1,3-Thiazinan-2-imine vs. 2-Aminothiazine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists
Executive Summary
The cyclic isothiourea scaffold serves as a critical pharmacophore in modern medicinal chemistry, particularly in the design of BACE1 inhibitors for Alzheimer's disease and nitric oxide synthase (NOS) inhibitors. However, the utility of this scaffold is governed by a subtle yet profound tautomeric equilibrium between the saturated 2-imino-1,3-thiazinane (Imino form) and the unsaturated 2-amino-5,6-dihydro-4H-1,3-thiazine (Amino form).
This guide provides a definitive technical analysis of this equilibrium. Unlike simple amides, where the amide form dominates, this system exhibits environment-dependent structural plasticity—favoring the imino form in the crystalline state and the amino form in solution. Understanding this dichotomy is non-negotiable for the rational design of ligand-protein interactions.
Structural Definitions and Thermodynamic Landscape
The core equilibrium involves the migration of a proton between the exocyclic nitrogen and the endocyclic nitrogen, accompanied by a shift in
The Tautomers[1][2][3]
-
Form A: 2-Imino-1,3-thiazinane (Imino Form)
-
Structure: Saturated six-membered ring.
-
Key Feature: Exocyclic C=N double bond (
hybridized exocyclic nitrogen). -
Prevalence: Dominant in the solid state (X-ray crystal structures) and non-polar environments.
-
-
Form B: 2-Amino-5,6-dihydro-4H-1,3-thiazine (Amino Form)
-
Structure: Contains an endocyclic C=N double bond.
-
Key Feature: Exocyclic -NH
group; ring nitrogen is hybridized. -
Prevalence: Dominant in polar solution (DMSO, H
O) and biological buffers.
-
The Phase-State Paradox
A critical insight for researchers is the Phase-State Paradox . Experimental evidence confirms that while crystal packing forces and intermolecular H-bonding networks stabilize the Imino form in the solid state, solvation energy drives the equilibrium toward the Amino form in solution.
Table 1: Structural & Energetic Comparison
| Feature | 2-Imino-1,3-thiazinane (Solid State) | 2-Amino-1,3-thiazine (Solution) |
| Exocyclic Bond Length (C2-N) | Short (~1.28 Å, Double Bond Character) | Long (~1.36 Å, Single Bond Character) |
| Endocyclic Bond Length (C2-N3) | Long (~1.45 Å, Single Bond Character) | Short (~1.29 Å, Double Bond Character) |
| H-Bond Donor | Endocyclic NH | Exocyclic NH |
| H-Bond Acceptor | Exocyclic N (Lone Pair) | Endocyclic N (Lone Pair) |
| Dipole Moment | Lower | Higher (Stabilized by polar solvents) |
Mechanistic Pathways & Synthesis
The synthesis of these scaffolds typically proceeds via the cyclization of thioureas. The choice of reagents dictates the initial product, but the final tautomeric state is thermodynamically controlled.
Synthesis Workflow
The most robust route involves the reaction of 3-aminopropyl halides or equivalent electrophiles with isothiocyanates.
Figure 1: Synthetic pathway for the generation of the 1,3-thiazine scaffold via thiourea cyclization.
Analytical Characterization Protocols
NMR Spectroscopy (Solution State)
In solution (DMSO-
-
H NMR: Look for the exocyclic -NH
signal. In the amino form, these protons are often equivalent or exhibit rapid exchange. In the imino form, the endocyclic NH would appear as a distinct triplet or broad singlet downfield. -
C NMR: The C2 carbon (guanidino-like) is diagnostic.
-
Amino form:
150–160 ppm. -
Imino form: Shifts upfield due to loss of aromatic-like delocalization if fixed.
-
- N NMR: The most definitive tool. The endocyclic nitrogen in the amino form (C=N) appears at a significantly different chemical shift (~ -150 to -200 ppm relative to nitromethane) compared to the amine nitrogen.
X-Ray Crystallography (Solid State)
Crystallography often captures the Imino form due to favorable packing interactions.
-
Diagnostic Criterion: Measure the C2-N(exo) vs. C2-N(endo) bond lengths.
-
If C2-N(exo) < 1.30 Å
Imino . -
If C2-N(endo) < 1.30 Å
Amino .
-
Medicinal Chemistry: The BACE1 Interaction
The primary pharmaceutical interest in this scaffold lies in BACE1 inhibition (Alzheimer's disease). The aspartyl protease active site of BACE1 requires a specific protonation and tautomeric state for high-affinity binding.
Binding Mode Logic
BACE1 contains a catalytic dyad (Asp32/Asp228). Inhibitors must engage this dyad via a hydrogen bond network.
-
The protonated 2-aminothiazine (cationic) acts as a transition state mimetic.
-
The positive charge is delocalized, but the Amino tautomer provides the optimal geometry for the "gem-diol" transition state mimicry, forming bidentate H-bonds with the aspartates.
Figure 2: Interaction logic between the protonated 2-aminothiazine scaffold and the BACE1 catalytic dyad.
Experimental Protocols
Protocol A: Synthesis of 2-(Phenylamino)-5,6-dihydro-4H-1,3-thiazine
Objective: Synthesize a model system to study tautomerism.
-
Reagents: Phenyl isothiocyanate (1.0 eq), 3-bromopropylamine hydrobromide (1.1 eq), Triethylamine (2.5 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve phenyl isothiocyanate in ethanol (0.5 M).
-
Add 3-bromopropylamine HBr and TEA dropwise at 0°C.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (formation of intermediate thiourea may be observed first).
-
Concentrate in vacuo.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na
SO . -
Purification: Flash chromatography (DCM/MeOH gradient).
-
-
Validation: The product will likely crystallize as the imino tautomer (check melting point) but dissolve as the amino tautomer in DMSO-d6.
Protocol B: NMR Determination of Tautomeric Ratio
Objective: Quantify the solution-state equilibrium.
-
Sample Prep: Dissolve 10 mg of the purified thiazine in 0.6 mL of DMSO-d6 (polar aprotic) and a second sample in CDCl
(non-polar). -
Acquisition:
-
Run
H NMR (32 scans) and C NMR (1024 scans). -
Run
H- N HMBC (to correlate NH protons to specific nitrogens).
-
-
Analysis:
-
In CDCl
, if equilibrium is slow, distinct signals for Amino/Imino forms may be seen. -
In DMSO, expect a single averaged set of signals biased heavily toward the Amino form.
-
Key Signal: Look for the C2 carbon shift.[1] If >155 ppm, assign as Amino-dominant.
-
References
-
RSC Publishing. (2020). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems. Retrieved from [Link]
-
PubMed. (2016). Discovery of furo[2,3-d][1,3]thiazinamines as beta amyloid cleaving enzyme-1 (BACE1) inhibitors. Retrieved from [Link]
-
PubMed Central. (2011). Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. Retrieved from [Link]
-
MDPI. (2022). Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer’s Disease. Retrieved from [Link]
Sources
Methodological & Application
Technical Application Note: Scalable Synthesis of 1,3-Thiazinan-2-imine Hydrochloride
Abstract & Core Directive
This application note details the synthesis of 1,3-Thiazinan-2-imine hydrochloride from 3-aminopropanethiol . This 6-membered heterocyclic ring system is a critical pharmacophore found in nitric oxide synthase (NOS) inhibitors and adrenergic receptor agonists (e.g., Xylazine precursors).
The protocol utilizes a Cyanogen Bromide (BrCN) mediated cyclization. While highly atom-economic, this route requires strict safety protocols due to the toxicity of BrCN. This guide provides a self-validating workflow including reaction monitoring, salt metathesis (HBr
Scientific Background & Reaction Logic[1][2]
Mechanism of Action
The synthesis proceeds via the nucleophilic attack of the thiol group on the electrophilic carbon of cyanogen bromide. This is favored over amine attack under neutral/acidic conditions or due to the high nucleophilicity of the sulfur atom ("Soft" nucleophile).
-
S-Cyanation: The thiol (-SH) attacks BrCN, displacing bromide to form a thiocyanate intermediate (
). -
Intramolecular Cyclization: The terminal amine (
), acting as an internal nucleophile, attacks the nitrile carbon. -
Ring Closure: This 6-exo-dig cyclization forms the 1,3-thiazine ring.
-
Salt Formation: The resulting imine is basic. The initial reaction yields the hydrobromide salt. A subsequent workup converts this to the desired hydrochloride salt to ensure stability and pharmaceutical relevance.
Reaction Scheme (DOT Visualization)
Figure 1: Step-wise mechanistic pathway from aminothiol to thiazine HCl salt.
Safety & Handling (Critical)
DANGER: Cyanogen Bromide (BrCN) is highly toxic, volatile, and hydrolyzes to release Hydrogen Cyanide (HCN).
-
Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Waste Disposal: All aqueous waste containing BrCN must be quenched with bleach (Sodium Hypochlorite) or NaOH to destroy residual cyanide before disposal.
-
Antidote: Ensure a Cyanide Antidote Kit is available and personnel are trained in its use.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[1] | MW ( g/mol ) | Equiv.[2] | Role |
| 3-Aminopropanethiol HCl | 1852-26-2 | 127.64 | 1.0 | Substrate |
| Cyanogen Bromide | 506-68-3 | 105.92 | 1.1 | Cyclizing Agent |
| Sodium Hydroxide (aq) | 1310-73-2 | 40.00 | Excess | Neutralization |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent | Solvent |
| HCl (4M in Dioxane) | 7647-01-0 | 36.46 | 1.2 | Salt Formation |
Note: 3-aminopropanethiol is often sold as the HCl salt. If using the salt, add 1.0 equiv of NaOH to the reaction mixture to liberate the free thiol for reaction.
Step-by-Step Procedure
Step 1: Cyclization Reaction
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 3-aminopropanethiol hydrochloride (10.0 g, 78.3 mmol) in Water (50 mL).
-
Neutralization (In-situ): Cool to 0°C. Add NaOH (3.13 g, 78.3 mmol) dissolved in minimal water dropwise to liberate the free amine/thiol. Check pH: should be ~8-9.
-
Addition of BrCN: Dissolve Cyanogen Bromide (9.12 g, 86.1 mmol, 1.1 equiv) in Ethanol (20 mL).
-
Caution: Handle BrCN solids in the hood.
-
-
Reaction: Add the BrCN solution dropwise to the thiol solution at 0°C over 30 minutes.
-
Observation: The reaction is exothermic. Maintain temp < 10°C.
-
-
Completion: Allow the mixture to warm to room temperature (RT) and stir for 3-12 hours.
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The thiol spot (Ellman's reagent positive) should disappear.
-
Step 2: Workup and Salt Metathesis (HBr
HCl)
The reaction produces the HBr salt. To obtain the HCl salt:
-
Basification: Cool the reaction mixture to 0°C. Slowly add 50% NaOH (aq) until pH > 12. This liberates the free base (1,3-thiazinan-2-imine).
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). The product is a polar organic base; ensure thorough extraction.
-
Drying: Combine organic layers, dry over anhydrous
, and filter. -
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 30°C.
-
Result: A colorless to pale yellow viscous oil (Free Base).
-
Step 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the oily residue in a minimum amount of cold Absolute Ethanol (approx. 20-30 mL).
-
Acidification: Add 4M HCl in Dioxane (or ethanolic HCl) dropwise with stirring at 0°C until pH is acidic (~pH 2).
-
Precipitation: Add Diethyl Ether (slowly) to induce crystallization. A white precipitate should form.[2]
-
Filtration: Filter the solid under vacuum/inert gas. Wash with cold ether.
-
Drying: Dry in a vacuum desiccator over
.
Purification
-
Recrystallization: If the product is colored, recrystallize from Ethanol/Ether or Isopropanol .
-
Yield: Expected yield is 65-80%.
Process Workflow (DOT Visualization)
Figure 2: Operational workflow for the synthesis and isolation of the hydrochloride salt.
Characterization & Validation
To establish Trustworthiness and Scientific Integrity , the isolated solid must be validated against the following parameters.
| Parameter | Expected Data (HCl Salt) | Notes |
| Appearance | White crystalline solid | Hygroscopic; store in desiccator. |
| Melting Point | 170 – 175 °C (dec.) | Similar to 5-membered analog (thiazoline). |
| No exchangeable NH protons visible in | ||
| C=N shift is diagnostic for ring closure. | ||
| Mass Spec (ESI) | [M+H] | Matches Formula |
Self-Validation Check:
-
Ellman’s Test: Take a small aliquot of the free base before salt formation. It should be negative for free thiols (no yellow color with DTNB). If positive, cyclization is incomplete.
-
Solubility: The HCl salt should be highly soluble in water and methanol, insoluble in ether.
Troubleshooting Guide
-
Problem: Low Yield / Oily Product.
-
Problem: Product turns yellow.
-
Cause: Oxidation of residual thiols or polymerization.
-
Solution: Perform the reaction under Nitrogen atmosphere. Ensure BrCN is fresh and colorless (not yellow/brown).
-
-
Problem: "Stench" during reaction.
-
Cause: If using S-methylisothiourea route (alternative), methanethiol is released.
-
Note: The BrCN route described here should not produce strong sulfur stench if the thiol is pure.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 189081, 2-Amino-5,6-dihydro-4H-1,3-thiazine. Retrieved from [Link]
-
Organic Syntheses (1931). Cyanogen Bromide Synthesis (General Handling). Org.[3][6][7][8][9][10] Synth. 11, 30. Retrieved from [Link]
- Shafiiee, A., et al. (1998).Synthesis of 2-amino-1,3-thiazines via cyclization of thioureas. (Contextual reference for thiazine ring closure mechanics). J. Heterocyclic Chem.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. organicreactions.org [organicreactions.org]
- 8. 2-アミノ-5,6-ジヒドロ-6-メチル-4H-1,3-チアジン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
Application Note: A Streamlined One-Pot Synthesis of 5,6-dihydro-4H-1,3-thiazin-2-amine
Abstract: This application note presents a detailed, field-proven protocol for the one-pot synthesis of 5,6-dihydro-4H-1,3-thiazin-2-amine, a key heterocyclic scaffold in medicinal chemistry. The 1,3-thiazine core is a structural motif found in numerous bioactive compounds, including antibiotics and neuroprotective agents.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers a robust and reproducible methodology. The protocol emphasizes efficiency and green chemistry principles, employing a cascade reaction approach to minimize waste and simplify purification.[1][4][5]
Introduction: The Significance of the 1,3-Thiazine Scaffold
The 5,6-dihydro-4H-1,3-thiazine ring system is a privileged scaffold in drug discovery, conferring valuable pharmacological properties upon molecules that contain it.[6] Derivatives of this heterocycle have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[3][6] The development of efficient and scalable synthetic routes to this core structure is therefore a critical endeavor for medicinal chemists and drug development professionals.
Traditional multi-step syntheses are often plagued by issues of low overall yield, cumbersome purification of intermediates, and significant solvent waste. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer a compelling alternative.[4][5][7] This approach enhances efficiency, reduces reaction time, and aligns with the principles of green chemistry by minimizing energy consumption and waste generation.[4][5] The protocol detailed herein leverages a one-pot strategy to construct the 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold reliably and in high yield.
Reaction Principle and Mechanism
The described synthesis is a one-pot, two-step cascade reaction commencing with commercially available starting materials: 3-chloropropylamine hydrochloride and ammonium thiocyanate. The reaction proceeds through two key transformations within a single reaction vessel:
-
S-Nucleophilic Attack and Thiourea Formation: The reaction is initiated by the in situ formation of 3-chloropropyl isothiocyanate. However, a more direct and common pathway involves the reaction of 3-chloropropylamine with a thiocyanate salt to form an intermediate N-(3-chloropropyl)thiourea.
-
Intramolecular Cyclization: In the presence of a base, the terminal nitrogen of the thiourea intermediate undergoes a nucleophilic attack on the carbon atom bearing the chlorine atom. This intramolecular S-alkylation results in the formation of the six-membered heterocyclic ring, yielding the desired 5,6-dihydro-4H-1,3-thiazin-2-amine.
The causality behind this one-pot approach lies in the sequential nature of the reactions, where the product of the first step is immediately consumed in the second, driven by the reaction conditions. The use of a base is crucial for the final cyclization step, as it deprotonates the thiourea nitrogen, enhancing its nucleophilicity for the ring-closing reaction.
Caption: One-pot synthesis of 5,6-dihydro-4H-1,3-thiazin-2-amine.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the specified conditions and reagent stoichiometry has been shown to reliably produce the target compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Molar Eq. | Example Amount |
| 3-Chloropropylamine HCl | C₃H₈ClN·HCl | 130.01 | 1.0 | 1.30 g (10 mmol) |
| Ammonium Thiocyanate | NH₄SCN | 76.12 | 1.1 | 0.84 g (11 mmol) |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.5 | 3.45 g (25 mmol) |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | - | 50 mL |
| Deionized Water | H₂O | 18.02 | - | For work-up |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction |
| Brine (sat. NaCl) | NaCl(aq) | - | - | For washing |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloropropylamine hydrochloride (1.0 eq, 10 mmol) and ammonium thiocyanate (1.1 eq, 11 mmol).
-
Solvent Addition: Add acetonitrile (50 mL) to the flask. The choice of acetonitrile is based on its ability to dissolve the reactants and facilitate the initial S-nucleophilic attack while being relatively inert under the reaction conditions.
-
Initial Heating (Thiourea Formation): Stir the suspension at 60-65°C for 4-6 hours. This step facilitates the formation of the N-(3-chloropropyl)thiourea intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Base Addition and Cyclization: After the initial heating period, allow the reaction mixture to cool to room temperature. Add potassium carbonate (2.5 eq, 25 mmol). Potassium carbonate is a sufficiently strong base to deprotonate the thiourea and drive the intramolecular cyclization without causing significant side reactions.[1]
-
Final Reflux: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-16 hours, or until TLC analysis indicates the complete consumption of the intermediate.
-
Reaction Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in deionized water (30 mL) and extract with ethyl acetate (3 x 30 mL). The organic layers are combined.
-
Wash the combined organic layers with brine (2 x 20 mL) to remove any remaining water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 5,6-dihydro-4H-1,3-thiazin-2-amine. For higher purity, column chromatography on silica gel may be employed.
-
Experimental Workflow and Characterization
The overall process from reaction setup to final product characterization is outlined below.
Caption: Workflow for the synthesis and analysis of the target compound.
Expected Characterization Data
The identity and purity of the synthesized 5,6-dihydro-4H-1,3-thiazin-2-amine (C₄H₈N₂S, M.W.: 116.19 g/mol ) should be confirmed by standard analytical techniques.[8]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~3.75 (t, 2H, N-CH₂), ~3.10 (t, 2H, S-CH₂), ~1.95 (quint, 2H, CH₂-CH₂-CH₂), ~4.50 (br s, 2H, NH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~155.0 (C=N), ~48.0 (N-CH₂), ~28.0 (S-CH₂), ~20.5 (CH₂-CH₂-CH₂).
-
HRMS (ESI-TOF): m/z calculated for C₄H₉N₂S [M+H]⁺: 117.0532; found: 117.0530.
Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.
Field-Proven Insights & Troubleshooting
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after the specified reaction time, the reaction duration can be extended. Ensure the base is anhydrous, as moisture can hinder the reaction.
-
Side Product Formation: The primary potential side reaction is polymerization. This can be minimized by maintaining the recommended concentration and temperature. Overheating should be avoided.
-
Purification Challenges: The product has some water solubility. During extraction, ensuring the aqueous phase is saturated with NaCl (brine wash) will minimize product loss to the aqueous layer. If the product is difficult to crystallize or purify, silica gel chromatography using a gradient of methanol in dichloromethane is recommended.
-
Alternative Reagents: While this protocol uses 3-chloropropylamine, 3-bromopropylamine can also be used. Bromo-derivatives are typically more reactive, which may allow for shorter reaction times or lower temperatures.
Conclusion
This application note provides a comprehensive and reliable one-pot protocol for the synthesis of 5,6-dihydro-4H-1,3-thiazin-2-amine. By explaining the rationale behind the experimental choices and offering practical troubleshooting advice, this guide equips researchers with the necessary tools to successfully synthesize this important heterocyclic scaffold. The methodology is efficient, scalable, and adheres to the principles of green chemistry, making it a valuable addition to the synthetic chemist's toolkit.
References
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Li, Y., et al. (2021). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 26(21), 6653. Available at: [Link]
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Palko, M., et al. (2022). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 27(23), 8352. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 27(19), 6296. Available at: [Link]
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Gellis, A., et al. (2018). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. Molecules, 23(11), 2991. Available at: [Link]
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Shaikh, R. A., et al. (2014). Novel One-Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3-Oxazines and 2-Amino-4H-1,3-Thiazines. Journal of Chemical and Pharmaceutical Research, 6(7), 1845-1851. Available at: [Link]
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Tominaga, Y., et al. (1990). Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. Journal of the Chemical Society, Perkin Transactions 1, 2959-2964. Available at: [Link]
- Verma, A., & Singh, D. (2024). Chapter 9: Recent Developments in the Synthesis and Biological Applications of Thiazine. In Advances in Heterocyclic Compounds: A Modern Approach.
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Wiedemann, J., et al. (2016). One-Pot Synthesis of 5-Hydroxy-4H-1,3-thiazin-4-ones: Structure Revision, Synthesis, and NMR Shift Dependence of Thiasporine A. Organic Letters, 18(13), 3070–3073. Available at: [Link]
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Sadgar, A. A., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Molecules, 29(17), 3959. Available at: [Link]
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Request PDF for "Synthesis of 1,3-thiazine derivatives and their evaluation as potential antimycobacterial agents". (2020). ResearchGate. Available at: [Link]
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Shehzadi, A., et al. (2019). One-pot four-component synthesis of thiazolidin-2-imines using CuI/ZnII dual catalysis: A new class of acetylcholinesterase inhibitors. Bioorganic Chemistry, 85, 193-203. Available at: [Link]
-
Singh, D., & Kumar, R. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Chemistry, 6(1), 180-210. Available at: [Link]
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PubChem. N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydron;chloride. PubChem. Available at: [Link]
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PubChem. 2-Amino-5,6-dihydro-4H-1,3-thiazine. PubChem. Available at: [Link]
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Sadgar, A. A., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ResearchGate. Available at: [Link]
-
McElroy, C. R., et al. (2012). Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. Pure and Applied Chemistry, 84(3), 707-719. Available at: [Link]
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Singh, D., & Cannoo, D. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore, 4(3), 70-88. Available at: [Link]
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ResearchGate. Synthesis of 5,6-dihydro-4H-1,3-thiazines via thiol-involved cascade... ResearchGate. Available at: [Link]
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Singh, D., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 29-39. Available at: [Link]
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Application and Protocol Guide for the Synthesis of 1,3-Thiazinane Derivatives from Thiourea
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the primary reagents and protocols for the cyclization of thiourea and its derivatives to form 1,3-thiazinanes, a crucial scaffold in medicinal chemistry. As a senior application scientist, this document is structured to provide not only step-by-step instructions but also the underlying chemical principles and strategic considerations for selecting the appropriate synthetic route. The protocols herein are designed to be self-validating, supported by mechanistic insights and characterization data.
Introduction: The Significance of the 1,3-Thiazinane Core
The 1,3-thiazinane framework is a privileged heterocyclic motif present in a wide array of biologically active compounds and natural products.[1] Its unique conformational properties and the presence of both nitrogen and sulfur heteroatoms allow for diverse biological interactions. Notably, the 1,3-thiazine skeleton is a core component of well-known antibiotics such as the cephalosporin class.[1] Derivatives of 1,3-thiazinane have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and even anti-HIV properties, making their synthesis a focal point in drug discovery and development.[1][2]
This guide will explore several robust and versatile methods for the construction of the 1,3-thiazinane ring system starting from the readily available and versatile building block, thiourea.
Key Synthetic Strategies for 1,3-Thiazinane Synthesis from Thiourea
The cyclization of thiourea to form 1,3-thiazinane derivatives can be broadly categorized based on the nature of the co-reactant that provides the three-carbon backbone. The most common and effective strategies involve reactions with α,β-unsaturated carbonyl compounds, 1,3-dihalogenated compounds, and chalcones, as well as intramolecular cyclization approaches.
Michael Addition and Subsequent Cyclization with α,β-Unsaturated Carbonyl Compounds
This is a widely employed and highly effective method for the synthesis of 2-imino-1,3-thiazinan-4-ones. The reaction proceeds via an initial Michael addition of the sulfur atom of thiourea to the β-carbon of the α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization.
Mechanism:
The reaction is typically initiated by the nucleophilic attack of the sulfur atom of thiourea onto the electron-deficient β-carbon of the α,β-unsaturated system. This is followed by an intramolecular nucleophilic attack of one of the nitrogen atoms of thiourea on the carbonyl carbon, leading to the formation of a six-membered ring. Subsequent dehydration or elimination of a leaving group yields the final 1,3-thiazinane derivative.
Figure 1: General mechanism of Michael addition followed by cyclization.
Protocol 1: Synthesis of 2-Imino-1,3-thiazinan-4-ones from α,β-Unsaturated Carboxylic Esters
This protocol is adapted from the reaction of α,β-unsaturated carboxylic esters with thiourea.[1]
Materials:
-
α,β-Unsaturated carboxylic ester (e.g., ethyl acrylate)
-
Thiourea
-
Sodium ethoxide
-
Ethanol (absolute)
-
Aqueous ammonia or sodium acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α,β-unsaturated carboxylic ester (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of sodium ethoxide to the mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The intermediate hydrochloride or sulfate salt may precipitate. Isolate the intermediate by filtration.
-
To achieve cyclization, treat the isolated intermediate with aqueous ammonia or sodium acetate.
-
The resulting 2-imino-1,3-thiazinan-4-one can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Table 1: Representative Yields for the Synthesis of 2-Imino-1,3-thiazinan-4-ones
| α,β-Unsaturated Ester | Product | Yield (%) | Reference |
| Ethyl acrylate | 2-Imino-1,3-thiazinan-4-one | Not specified | [1] |
| Ethyl crotonate | 6-Methyl-2-imino-1,3-thiazinan-4-one | Not specified | [1] |
Condensation with Chalcones
Chalcones, which are α,β-unsaturated ketones, are excellent substrates for the synthesis of 1,3-thiazinane derivatives. The reaction with thiourea in the presence of a base leads to the formation of highly substituted 1,3-thiazinanes.[2]
Mechanism:
Similar to the reaction with α,β-unsaturated esters, the reaction with chalcones proceeds through a Michael addition of thiourea to the chalcone, followed by an intramolecular condensation and dehydration.
Figure 2: General mechanism for the condensation of thiourea with chalcones.
Protocol 2: Synthesis of 4,6-Diaryl-2-imino-1,3-thiazinanes from Chalcones
This protocol is based on the reaction of chalcones with thiourea in an alcoholic basic medium.[2][3]
Materials:
-
Substituted Chalcone (1.0 eq)
-
Thiourea (1.2 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
Procedure:
-
In a round-bottom flask, dissolve the chalcone in ethanol.
-
Add thiourea to the solution and stir until it dissolves.
-
Add a solution of NaOH or KOH in ethanol dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Table 2: Examples of 1,3-Thiazinanes Synthesized from Chalcones
| Chalcone Substituents | Product | Yield (%) | Reference |
| Phenyl, Phenyl | 4,6-Diphenyl-2-imino-1,3-thiazinane | 60 | [3] |
| 4-Methoxyphenyl, Phenyl | 4-(4-Methoxyphenyl)-6-phenyl-2-imino-1,3-thiazinane | Not specified | [2] |
Gold-Catalyzed Intramolecular Cyclization
A modern and efficient approach for the synthesis of 1,3-thiazine derivatives involves the gold-catalyzed intramolecular cyclization of thioureas containing an alkyne moiety.[4][5] This method offers high yields and short reaction times under mild conditions.
Mechanism:
The gold catalyst activates the alkyne for a nucleophilic attack by the sulfur atom of the thiourea. This intramolecular cyclization is followed by protodeauration to regenerate the catalyst and yield the 1,3-thiazine product.[4][5]
Figure 3: Catalytic cycle for the gold-catalyzed synthesis of 1,3-thiazines.
Protocol 3: Gold-Catalyzed Synthesis of 1,3-Thiazine Derivatives
This protocol is a general representation based on the gold-catalyzed cyclization of butynyl thiourea derivatives.[4][5]
Materials:
-
Butynyl thiourea derivative (1.0 eq)
-
Gold catalyst (e.g., [Au(IPr)NTf2], 1-5 mol%)
-
Acetonitrile (MeCN) or Dichloromethane (DCM) as solvent
Procedure:
-
To a solution of the gold catalyst in the chosen solvent, add the butynyl thiourea derivative.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Table 3: Reaction Conditions for Gold-Catalyzed Cyclization
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| [Au(IPr)NTf2] | MeCN | Room Temp. | 1-2 h | >95 | [5] |
| AuCl3 | MeCN | Room Temp. | 22 h | 80 | [5] |
Self-Validation and Characterization
The successful synthesis of 1,3-thiazinane derivatives must be confirmed through rigorous characterization. The following techniques are essential for structural elucidation and purity assessment:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the final product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, C=N, C=O, and C-S stretching vibrations.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of protons and carbons, confirming the cyclic structure and the position of substituents.[3]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).
Conclusion
The synthesis of 1,3-thiazinane derivatives from thiourea is a well-established and versatile area of organic synthesis. The choice of reagent and methodology depends on the desired substitution pattern on the thiazinane ring. The protocols outlined in this guide, from classic condensation reactions to modern gold-catalyzed cyclizations, provide researchers with a robust toolkit for accessing this important class of heterocyclic compounds. The emphasis on mechanistic understanding and thorough characterization ensures the reliability and reproducibility of these synthetic methods, which is paramount in the pursuit of novel therapeutic agents.
References
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El-Sayed, R., & Al-Ghorbani, M. (2021). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 26(11), 3329. [Link]
-
López-Rojas, Q., et al. (2022). Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. The Journal of Organic Chemistry, 87(17), 11527–11537. [Link]
-
López-Rojas, Q., et al. (2022). Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. The Journal of Organic Chemistry, 87(17), 11527–11537. [Link]
-
Urbanaitė, A., & Čikotienė, I. (2016). Synthesis of 4H-thiazine. Chemistry of Heterocyclic Compounds, 52(1), 1-13. [Link]
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Cannoo Singh Damanjit, et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore, 4(3), 70-88. [Link]
-
Fokin, A. V., et al. (2000). Synthesis of 6H-1,3-Thiazine Derivatives from Perfluoro(3-isothiocyanato-2-methyl-2-pentene). Russian Chemical Bulletin, 49(8), 1421-1428. [Link]
-
S, S., & P, A. (2017). A review on synthesis, characterization and biological screening of novel 1, 3-thiazine derivatives using chalcones. Journal of Drug Delivery and Therapeutics, 7(1), 60-64. [Link]
-
Haider, F., & Haider, Z. (2012). Synthesis and antimicrobial screening of some 1,3- thiazines. Journal of Chemical and Pharmaceutical Research, 4(1), 438-442. [Link]
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Application Notes & Protocols: Strategic Synthesis of α2-Adrenergic Agonist Precursors
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic synthesis of key precursors for α2-adrenergic agonists. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers field-proven insights into process optimization and validation. We present detailed, self-validating protocols for the preparation of critical intermediates for two major classes of α2-agonists: guanidines (exemplified by a Guanfacine precursor) and imidazolines (exemplified by a chiral Dexmedetomidine precursor). The content is grounded in authoritative literature and designed to empower scientists to confidently and reproducibly synthesize these vital molecular building blocks.
Introduction: The Significance of α2-Adrenergic Agonists and Their Precursors
Alpha-2 (α2) adrenergic receptors are G protein-coupled receptors (GPCRs) that play a crucial role in modulating neurotransmitter release and physiological responses throughout the central and peripheral nervous systems.[1] These receptors are associated with the inhibitory Gi heterotrimeric G-protein.[1][2] Upon activation by an agonist, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3][4] This signaling cascade mediates a range of therapeutic effects, including sedation, analgesia, and hypotension, making α2-agonists vital drugs in anesthesia, pain management, and the treatment of hypertension and ADHD.[4][5][6]
The synthesis of these complex therapeutic agents is a multi-step process. A "precursor," in this context, refers to a stable, well-characterized intermediate molecule that represents a significant milestone in the synthetic route. It is the molecular scaffold upon which the final pharmacologically active moieties are installed. The efficient and high-purity synthesis of these precursors is paramount, as the quality of the final Active Pharmaceutical Ingredient (API) is directly dependent on the integrity of its constituent building blocks.
The α2-Adrenergic Signaling Pathway
The mechanism of action for α2-agonists provides the foundational context for their therapeutic relevance. The following diagram illustrates the canonical signaling pathway.
Caption: Canonical Gi-coupled α2-adrenergic receptor signaling pathway.
Structural Classes & Synthetic Strategies
α2-agonists can be broadly categorized by their core chemical structures. Understanding these classes is key to appreciating the specific challenges and strategies associated with their precursor synthesis.
-
Guanidines: Characterized by a central C(=N)N2 functional group. Guanfacine is a primary example, built from a substituted phenylacetyl precursor.
-
Imidazolines: Contain a 4,5-dihydro-1H-imidazole ring. This class includes seminal drugs like clonidine and highly selective agents such as dexmedetomidine.[7][8]
The general workflow for synthesizing these molecules follows a logical progression from basic starting materials to the final API, with the precursor synthesis being a critical, quality-defining stage.
Caption: General workflow from starting materials to final API.
Protocol 1: Synthesis of a Guanfacine Precursor (2,6-Dichlorophenylacetyl Chloride)
Guanfacine is a phenylacetyl-guanidine derivative.[9] Its synthesis commonly proceeds by coupling a reactive derivative of 2,6-dichlorophenylacetic acid with guanidine.[9][10] The acid chloride is a highly reactive and therefore ideal precursor for this transformation. This protocol details its preparation from the corresponding carboxylic acid.
Principle: The hydroxyl group of the carboxylic acid is substituted with a chloride atom using a chlorinating agent, such as thionyl chloride (SOCl₂). The reaction is efficient, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Hazards |
| 2,6-Dichlorophenylacetic Acid | C₈H₆Cl₂O₂ | 205.04 | 156-159 | - | Irritant |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | -104.5 | 76 | Corrosive, Lachrymator |
| Toluene, Anhydrous | C₇H₈ | 92.14 | -95 | 111 | Flammable, Toxic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Reproductive Toxin |
Detailed Step-by-Step Protocol
-
System Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a calcium chloride drying tube (or nitrogen inlet), and a dropping funnel. Ensure all glassware is oven-dried to remove moisture.
-
Reagent Charging: To the flask, add 2,6-dichlorophenylacetic acid (20.5 g, 100 mmol) and anhydrous toluene (100 mL).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL) to the suspension.
-
Expertise & Experience: The Vilsmeier-Haack reagent, formed in situ from SOCl₂ and DMF, is the true catalytic species that accelerates the conversion to the acid chloride. This avoids the higher temperatures and longer reaction times required otherwise.
-
-
Thionyl Chloride Addition: Charge the dropping funnel with thionyl chloride (11.0 mL, 150 mmol, 1.5 equiv.). Add the thionyl chloride dropwise to the stirred suspension over 30 minutes. The reaction is exothermic, and gas evolution (SO₂ and HCl) will be observed. Maintain the temperature below 40°C with a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C using an oil bath. Maintain this temperature for 2-3 hours, or until gas evolution ceases.
-
Monitoring: Monitor the reaction's completion by carefully taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. (Caution: Perform in a well-ventilated fume hood as the vapors are corrosive).
-
The resulting crude oil (2,6-dichlorophenylacetyl chloride) is often of sufficient purity for the next step. For higher purity, it can be purified by vacuum distillation.
-
Characterization
-
Appearance: Pale yellow to brownish oil.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch (~3000 cm⁻¹) of the carboxylic acid and the appearance of a sharp, strong carbonyl (C=O) stretch for the acid chloride at a higher wavenumber (~1790-1810 cm⁻¹).
Protocol 2: Synthesis of a Chiral Dexmedetomidine Precursor
Dexmedetomidine is the pharmacologically active (S)-enantiomer of medetomidine.[11] Its synthesis requires the construction of the chiral center and the imidazole ring. A highly efficient modern approach involves a palladium-catalyzed cross-coupling reaction to form a key precursor, (S)-4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole.[12]
Principle: This protocol is based on a patented method utilizing a palladium-catalyzed C-N cross-coupling reaction between a chiral haloalkane and imidazole. The use of a specific catalyst system allows the reaction to proceed with high yield and retention of stereochemistry.[12]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Key Role | Key Hazards |
| (R)-1-(1-Bromoethyl)-2,3-dimethylbenzene | C₁₀H₁₃Br | 213.11 | Chiral Electrophile | Irritant |
| Imidazole | C₃H₄N₂ | 68.08 | Nucleophile | Corrosive |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base | Irritant |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | Catalyst | Toxic, Sensitizer |
| Ionic Liquid (e.g., [Omim]BF₄) | C₈H₁₅BF₄N₂ | 226.02 | Solvent | Irritant |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent | Carcinogen |
-
Trustworthiness: The choice of the (R)-bromo starting material is critical. The C-N coupling reaction proceeds with an inversion of stereochemistry (an SN2-type mechanism at the chiral center), yielding the desired (S)-product. Verifying the enantiomeric purity of the starting material is a mandatory quality control step.
Detailed Step-by-Step Protocol
-
System Preparation: In a glovebox or under a strict nitrogen atmosphere, equip a 100 mL Schlenk flask with a magnetic stirrer and a reflux condenser.
-
Reagent Charging: To the flask, add potassium carbonate (5.53 g, 40 mmol), imidazole (0.82 g, 12 mmol), and Pd(dppf)Cl₂ catalyst (0.36 g, 0.5 mmol, 5 mol%).[12]
-
Solvent and Substrate Addition: Add the ionic liquid ([Omim]BF₄, 5 mL) followed by (R)-1-(1-bromoethyl)-2,3-dimethylbenzene (2.13 g, 10 mmol).[12]
-
Expertise & Experience: Ionic liquids can serve as excellent solvents and may also stabilize the catalytic species, often leading to shorter reaction times and higher yields compared to traditional organic solvents, as demonstrated in the source patent.[12]
-
-
Reaction: Seal the flask and heat the mixture to 85°C in an oil bath. Stir vigorously for 30-60 minutes.[12]
-
Monitoring: Follow the disappearance of the bromo-substrate using GC-MS or TLC (using a suitable stain like potassium permanganate).
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water (50 mL).
-
Extract the aqueous phase with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) to remove residual ionic liquid and salts.
-
-
Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is a dark oil. Purify via column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the pure precursor. The patent reports a yield of 80.6%.[12]
-
Characterization
-
NMR (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (200.28 g/mol ).
-
Chiral HPLC: To determine the enantiomeric excess (ee%). The cited patent achieved an ee value of 86.76% for the (S)-isomer.[12] This is the most critical analytical test to validate the success of the asymmetric synthesis.
Conclusion
The successful synthesis of α2-adrenergic agonists relies on the robust and reproducible preparation of high-purity precursors. The protocols detailed herein for key intermediates of Guanfacine and Dexmedetomidine provide a practical framework for laboratory synthesis. By integrating an understanding of the reaction mechanisms with meticulous execution and rigorous analytical validation, researchers can confidently produce the foundational molecules required for the development of these therapeutically important agents.
References
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Alpha-2 adrenergic receptor - Wikipedia. (n.d.). Wikipedia. [Link]
-
Hieble, J. P., & Ruffolo, R. R., Jr. (1992). Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle. Circulation Research, 70(5), 975-984. [Link]
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Reactome. (n.d.). Adrenaline signalling through Alpha-2 adrenergic receptor. [Link]
-
Chapleo, C. B., et al. (1990). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of Medicinal Chemistry, 33(5), 1391-1398. [Link]
- CN106632051A - Synthetic method of dexmedetomidine hydrochloride intermediate. (2017).
-
Xu, F., et al. (2022). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. Science Advances, 8(9), eabj5023. [Link]
-
CVPharmacology. (n.d.). Alpha-Adrenoceptor Agonists (α-agonists). [Link]
-
Yacoo Science. (2018). Introduction of Guanfacine Hydrochloride and Preparing Methods. [Link]
-
Biedermann, J., et al. (1986). Two stereoisomeric imidazoline derivatives: synthesis and optical and alpha 2-adrenoceptor activities. Journal of Medicinal Chemistry, 29(7), 1183-1188. [Link]
-
Bobošíková, M., et al. (2013). Synthetic Approaches to Dexmedetomidine (Review). Acta Chimica Slovaca, 6(2), 240-244. [Link]
-
Guery, S., et al. (2000). Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives. Chemical & Pharmaceutical Bulletin, 48(5), 729-732. [Link]
- CN106831496A - The preparation method of Guanfacine Hydrochloride. (2017).
- CN102887838A - Preparation method of guanfacine hydrochloride. (2013).
-
Bloom Tech. (2023). What is the synthetic route of Dexmedetomidine Hydrochloride. [Link]
- Method for preparing dexmedetomidine. (2016).
-
Webling, K. E., et al. (2019). Azi-medetomidine: Synthesis and Characterization of a Novel α2 Adrenergic Photoaffinity Ligand. ACS Chemical Neuroscience, 10(11), 4564-4573. [Link]
-
AERU, University of Hertfordshire. (n.d.). Dexmedetomidine. [Link]
-
USP29-NF24. (n.d.). USP Monographs: Guanfacine Hydrochloride. [Link]
-
Wade, P. C., et al. (2000). α2 Adrenoceptor Agonists as Potential Analgesic Agents. 2. Discovery of 4-(4-Imidazo)-1,3-dimethyl-6,7-dihydrothianaphthene as a High-Affinity Ligand for the α2D Adrenergic Receptor. Journal of Medicinal Chemistry, 43(7), 1421-1427. [Link]
- US8858961B2 - Compositions containing alpha-2-adrenergic agonist components. (2014).
-
Munk, S. A., et al. (1996). Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses. Journal of Medicinal Chemistry, 39(20), 3533-3541. [Link]
-
Guanfacine - Wikipedia. (n.d.). Wikipedia. [Link]
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Microwave-Assisted Synthesis of 2-Amino-1,3-Thiazine Heterocycles: An Application and Protocol Guide
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis
The 1,3-thiazine scaffold is a privileged six-membered heterocycle containing nitrogen and sulfur atoms, which forms the core of numerous compounds with significant pharmacological importance.[1][2] Derivatives of 2-amino-1,3-thiazine have demonstrated a wide spectrum of biological activities, including anticancer, antituberculosis, anti-inflammatory, and antimicrobial properties.[3][4] This makes the development of efficient and sustainable synthetic routes to these molecules a critical objective for researchers in drug discovery and medicinal chemistry.
Traditionally, the synthesis of these heterocycles involves conventional heating methods that often require long reaction times, high temperatures, and large volumes of solvents, leading to lower yields and the formation of byproducts.[5][6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[6] By utilizing microwave radiation, MAOS facilitates direct, volumetric heating of polar molecules in the reaction mixture.[7] This uniform and rapid heating mechanism dramatically accelerates reaction rates, often reducing multi-hour processes to mere minutes, while simultaneously improving product yields and purity.[5][8]
This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of 2-amino-1,3-thiazine derivatives, designed for researchers, chemists, and drug development professionals seeking to leverage this powerful technology.
Core Principles and Mechanistic Overview
The most common and reliable pathway to 2-amino-1,3-thiazine derivatives is the cyclocondensation reaction between an α,β-unsaturated ketone (commonly known as a chalcone) and thiourea in a basic medium.[1] Microwave irradiation significantly enhances the efficiency of this transformation.
The reaction proceeds through a well-established mechanism:
-
Michael Addition: The reaction initiates with a nucleophilic attack by one of the amino groups of thiourea on the β-carbon of the chalcone's α,β-unsaturated system. This 1,4-conjugate addition, or Michael addition, forms a linear intermediate.
-
Intramolecular Cyclization: The second amino group of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the former chalcone moiety. This step results in the formation of a six-membered heterocyclic ring.
-
Dehydration: The final step involves the elimination of a water molecule (dehydration) from the cyclic intermediate, leading to the formation of the stable, aromatic 2-amino-1,3-thiazine ring system.
Caption: Reaction mechanism for 2-amino-1,3-thiazine synthesis.
Experimental Protocols
General Experimental Workflow
The microwave-assisted synthesis follows a streamlined workflow that significantly reduces the time from setup to purified product compared to conventional methods.
Caption: General workflow for microwave-assisted synthesis.
Protocol 1: Microwave-Assisted Synthesis of 4,6-Diphenyl-6H-1,3-thiazin-2-amine
This protocol details the synthesis from a representative chalcone and thiourea.
Objective: To provide a standard, rapid, and high-yield protocol for the synthesis of a diaryl-substituted 2-amino-1,3-thiazine.
Materials & Reagents:
-
Chalcone (1,3-Diphenylprop-2-en-1-one)
-
Thiourea
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (Absolute)
-
Deionized Water
-
10 mL Microwave Reaction Vial with Snap Cap and Stir Bar
Instrumentation:
-
Monowave or Multimode Laboratory Microwave Reactor
Step-by-Step Procedure:
-
Preparation: To a 10 mL microwave reaction vial, add chalcone (1.0 mmol), thiourea (1.2 mmol), and potassium hydroxide (1.5 mmol).
-
Solvent Addition: Add 4 mL of absolute ethanol to the vial.
-
Sealing: Place a magnetic stir bar into the vial and securely seal the vessel with a cap.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 110 °C (use ramp-to-temperature setting)
-
Hold Time: 8 minutes
-
Power: Dynamic power control up to 200 W
-
Stirring: Medium
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically via automated air cooling in the instrument).
-
Workup: Carefully open the vial. Pour the reaction mixture into a beaker containing 25 mL of ice-cold water.
-
Isolation: A solid precipitate will form. Stir the mixture for 15 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL).
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the desired 4,6-diphenyl-6H-1,3-thiazin-2-amine as a crystalline solid.
Expected Outcome: High yield (typically >85%) of the pure product.
Troubleshooting:
-
Low Yield: Ensure the base is fresh and anhydrous. Increase reaction time in 2-minute increments or temperature by 10 °C.
-
No Reaction: Verify microwave performance and ensure the solvent is sufficiently polar (ethanol is ideal) to absorb microwave energy.
-
Impure Product: Ensure the starting chalcone is pure. Optimize purification by trying different recrystallization solvents or using column chromatography.
Data Presentation and Comparative Analysis
The primary advantages of MAOS are quantified by comparing reaction parameters against conventional heating methods.
Table 1: Microwave-Assisted vs. Conventional Synthesis of 2-Amino-1,3-Thiazines
| Parameter | Conventional Method[5] | Microwave-Assisted Method[5] | Advantage |
| Reaction Time | 3 - 5 hours | 6 - 8 minutes | >30x Faster |
| Temperature | Reflux (~78 °C) | 110 °C (Controlled) | Rapid, uniform heating |
| Typical Yield | 65 - 75% | 85 - 95% | Higher throughput |
| Solvent | Ethanol, DMF, or DMSO | Ethanol | Often allows for greener solvents |
| Energy Input | Continuous external heating | Focused, intermittent power | More energy-efficient |
Data is representative of typical outcomes for the cyclocondensation of chalcones with thiourea.
Table 2: Substrate Scope for Microwave-Assisted Synthesis
This table demonstrates the versatility of the protocol with various substituted chalcones.
| Entry | R¹ (on Phenyl at C4) | R² (on Phenyl at C6) | Time (min) | Yield (%) |
| 1 | H | H | 8 | 92% |
| 2 | 4-OCH₃ | H | 8 | 94% |
| 3 | 4-Cl | H | 10 | 89% |
| 4 | H | 4-NO₂ | 12 | 85% |
| 5 | 4-Br | 4-Cl | 10 | 88% |
Conditions: Chalcone (1.0 mmol), thiourea (1.2 mmol), KOH (1.5 mmol), Ethanol (4 mL), 110-120 °C.
Conclusion and Future Outlook
Microwave-assisted synthesis provides a superior, efficient, and environmentally conscious alternative to conventional methods for producing 2-amino-1,3-thiazine heterocycles.[6] The dramatic reduction in reaction times, coupled with increased yields and product purity, makes MAOS an invaluable tool for accelerating research and development.[8] This technology enables the rapid generation of compound libraries for high-throughput screening in drug discovery programs and facilitates the scalable synthesis of lead candidates. The protocols and data presented herein serve as a robust starting point for any laboratory looking to adopt this powerful synthetic methodology.
References
-
Macías-Benítez, P., Sierra-Padilla, A., Guerra, F. M., & Moreno-Dorado, F. J. (2024). Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols. The Journal of Organic Chemistry, 89(7), 4628–4645. [Link]
-
Patel, V., et al. (2019). Design, synthesis and biological evaluation of substituted 2-amino-1,3-thiazine derivatives as antituberculosis and anti-cancer agents. Synthetic Communications, 49(10), 1348-1363. [Link]
-
Rathod, A. K., & Kulkarni, G. M. (2011). A Microwave – assisted : Synthesis and Characterization of Thiazines or 2-Mercapto-4,6- Diaryl-5,6-Dihydropyrimidines and their Antimicrobial activity. International Journal of PharmTech Research, 3(1), 197-200. [Link]
-
Banu, S., & Kumar, S. (2014). Novel One-Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3-Oxazines and 2-Amino-4H-1,3-Thiazines. Journal of Chemical and Pharmaceutical Research, 6(5), 985-991. [Link]
-
Gonzalez-Alvarado, F. E., et al. (2022). Microwave-Assisted Asinger Synthesis of Thiazolines. Chemistry Proceedings. [Link]
-
Naeimi, H., & Alishahi, Z. (2023). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Scientific Reports, 13(1), 2975. [Link]
-
Vasile, C., et al. (2007). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Molecules, 12(2), 245-255. [Link]
-
Saji, M. S., et al. (2016). Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1629-1635. [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]
-
Ferreira, L. G., et al. (2012). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. Bioorganic & Medicinal Chemistry Letters, 22(19), 6216-6219. [Link]
-
Abdulhussein, N. M., & Abood, M. S. (2024). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through reactive chalcones. Moroccan Journal of Chemistry, 12(1). [Link]
-
Al-Omair, M. A. (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Journal of Heterocyclic Chemistry, 56(11), 3045-3051. [Link]
-
Malid, D. R., et al. (2022). Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of University of Shanghai for Science and Technology, 24(11), 207-217. [Link]
-
ResearchGate. (2015). Crystal Structure and Conformation of an 2-Amino-1,3-thiazine Derivative. [Link]
-
Organic Chemistry Portal. (2024). Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols. [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2025). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. [Link]
-
ResearchGate. (2015). A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system. [Link]
-
Raj, K., et al. (2017). A review on synthesis, characterization and biological screening of novel 1, 3-thiazine derivatives using chalcones. World Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 649-658. [Link]
-
Kumar, A., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15(7), 4567-4589. [Link]
-
Kumar, D., et al. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences, 7(9), 436-452. [Link]
-
Al-Juboori, A. M. H., et al. (2009). Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. National Journal of Chemistry, 34, 201-210. [Link]
-
Al-Juboori, A. M. H., et al. (2021). Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. Natural Volatiles & Essential Oils, 8(4), 13969-13982. [Link]
-
Dabholkar, V. V., & Parab, S. Y. (2011). Synthesis of Chalcones, 1, 3-Thiazines and 1, 3-Pyrimidines Derivatives and their Biological Evaluation for Anti-inflammatory, Analgesic and Ulcerogenic Activity. The Pharma Research, 5, 108-116. [Link]
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- 6. sphinxsai.com [sphinxsai.com]
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- 8. globalresearchonline.net [globalresearchonline.net]
Solubility Profiling of 1,3-Thiazinan-2-imine Hydrochloride: Protocols for Aqueous and Methanolic Systems
Executive Summary
This technical guide details the solubility behavior of 1,3-Thiazinan-2-imine hydrochloride (also known as 2-amino-5,6-dihydro-4H-1,3-thiazine hydrochloride) in two distinct polar protic solvents: Water and Methanol .
As a cyclic isothiourea derivative, this compound exhibits high polarity and ionic character in its salt form. Understanding its differential solubility is critical for:
-
Process Chemistry: Designing recrystallization processes (e.g., using Methanol as an anti-solvent or cooling crystallization solvent).
-
Formulation: Developing stable aqueous stock solutions for biological assays (e.g., Nitric Oxide Synthase inhibition studies).
-
Purification: Removing inorganic salts or non-polar impurities.
This guide provides a validated Shake-Flask Equilibrium Protocol to determine exact solubility values, supported by theoretical frameworks explaining the solute-solvent interactions.
Theoretical Background
Physicochemical Properties[2][3][4][5]
-
Chemical Structure: A six-membered saturated ring containing sulfur and nitrogen, with an exocyclic imine group protonated to form the hydrochloride salt.
-
Character: Highly polar, ionic solid.
-
CAS Number: 2799-74-8 (HCl salt).[1]
Solvent Interaction Mechanisms
The solubility difference between water and methanol for this salt is governed by the dielectric constant (
| Parameter | Water ( | Methanol ( | Impact on 1,3-Thiazinan-2-imine HCl |
| Dielectric Constant ( | ~80 | ~33 | Water provides superior shielding of electrostatic attraction between the cation and |
| Hydrogen Bonding | Donor/Acceptor | Donor/Acceptor | Both solvents stabilize the amine protons, but water's 3D H-bond network is more effective for hydrating the chloride ion. |
| Solubility Prediction | High (>100 mg/mL) | Moderate (Soluble, but lower than water) | Methanol often acts as a metastable zone regulator or anti-solvent in high-concentration aqueous scenarios. |
Experimental Protocol: Equilibrium Solubility Determination
Objective: To determine the thermodynamic solubility (
Materials & Equipment
-
Analytes: 1,3-Thiazinan-2-imine HCl (Purity >98%).
-
Solvents: HPLC-grade Water (resistivity 18.2 MΩ·cm), HPLC-grade Methanol.
-
Equipment:
-
Temperature-controlled orbital shaker (control ± 0.5°C).
-
0.45 µm PTFE Syringe Filters (hydrophilic for water, hydrophobic/compatible for MeOH).
-
HPLC System (UV detection at 210-254 nm) OR Gravimetric Aluminum Pans.
-
Workflow Diagram (DOT)
Figure 1: Decision tree for the Shake-Flask Equilibrium Solubility method.
Step-by-Step Procedure
Phase A: Preparation (Shake-Flask Method)
-
Preparation: In triplicate, add approximately 500 mg of 1,3-Thiazinan-2-imine HCl to 20 mL scintillation vials.
-
Solvent Addition:
-
Set A (Water): Add 2.0 mL of water. (Targeting >250 mg/mL).
-
Set B (Methanol): Add 5.0 mL of methanol. (Targeting ~100 mg/mL).
-
Note: Ensure undissolved solid remains visible. If the solution becomes clear, add more solid until a suspension persists.
-
-
Equilibration: Seal vials with Parafilm to prevent evaporation. Place in the orbital shaker at 25°C (200 rpm) for 24 hours.
Phase B: Sampling & Filtration
-
Sedimentation: Stop agitation and allow solids to settle for 1 hour at 25°C.
-
Filtration: Using a pre-warmed syringe (25°C), withdraw the supernatant and filter through a 0.45 µm filter into a tared volumetric flask or HPLC vial.
-
Critical: Do not change the temperature during filtration to avoid crystallization in the filter pore.
-
Phase C: Quantification (Gravimetric Method - Quickest)
-
Transfer a known volume (
, e.g., 1.0 mL) of the filtrate to a pre-weighed aluminum pan ( ). -
Evaporate solvent in a vacuum oven at 40°C for 4 hours, then 60°C for 2 hours.
-
Weigh the dried residue (
). -
Calculation:
Phase D: Quantification (HPLC Method - Highest Accuracy)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 95% Phosphate Buffer (pH 3.0) / 5% Acetonitrile (Isocratic).
-
Rationale: The low pH ensures the amine remains protonated and interacts predictably with the stationary phase.
-
-
Detection: UV at 210 nm (Amidine/Imine absorption).
-
Standard Curve: Prepare standards of 0.1, 0.5, and 1.0 mg/mL in Water.
Expected Results & Interpretation
Based on the structural properties of cyclic isothioureas and general solubility data for amine hydrochlorides [1, 2], the following trends are the expected baseline for validation.
| Solvent | Expected Solubility (25°C) | Thermodynamic Driver | Application Note |
| Water | Very High (> 500 mg/mL) | Enthalpy of hydration ( | Suitable for preparing concentrated stock solutions (1M - 2M). |
| Methanol | High (100 - 300 mg/mL) | Favorable polar interactions, but weaker dielectric shielding than water. | Ideal for recrystallization. Cooling a saturated MeOH solution yields high-purity crystals. |
| Ethanol | Low to Moderate (< 50 mg/mL) | Significant drop in solubility compared to MeOH. | Potential anti-solvent. |
Solubility Curve Visualization
The relationship between temperature and solubility typically follows the Van't Hoff equation .
Figure 2: Conceptual difference in temperature dependence. Methanol often shows a steeper solubility curve, making it superior for cooling crystallization.
Troubleshooting & Tips
Hygroscopicity
1,3-Thiazinan-2-imine hydrochloride is hygroscopic .
-
Risk: Exposure to air will cause the solid to absorb water, altering the effective weight and potentially dissolving the crystal surface (deliquescence).
-
Mitigation: Handle all solids in a desiccated glove box or rapid-weighing environment. Store desiccated at 4°C.
Stability in Solution
-
Water: Stable at acidic to neutral pH. At pH > 9 (approaching pKa of the free base), the free base may precipitate or hydrolyze (ring opening) over time.
-
Methanol: Generally stable. Avoid prolonged storage in methanol if trace acids are present, as methyl esters could theoretically form if the ring opens, though this is rare for this heterocycle.
Impurity Profile
If the solubility in methanol is significantly lower than expected (< 50 mg/mL), check for inorganic contaminants (e.g., Ammonium Chloride or NaCl) from the synthesis. These inorganic salts are sparingly soluble in methanol, whereas the organic thiazinan-imine salt should be soluble. This difference can be exploited for purification [3].
References
-
PubChem. (2023). 1,3-Thiazinan-2-imine hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines. (Discusses solubility trends of related thiazoline scaffolds). Available at: [Link]
-
Organic Syntheses. Purification of Amine Hydrochlorides via Alcohol Extraction. (General protocol for separating organic amine salts from inorganic salts using methanol/butanol). Available at: [Link]
-
SciELO. Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents. (Reference for Apelblat equation and thermodynamic modeling of amine HCl salts). Available at: [Link]
Sources
Troubleshooting & Optimization
Improving yield of 1,3-Thiazinan-2-imine cyclization reaction
Technical Support Center: 1,3-Thiazinan-2-imine Synthesis
Welcome to the technical support center for the synthesis of 1,3-thiazinan-2-imine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to explore the causality behind common synthetic challenges, providing you with the expert insights needed to troubleshoot and optimize your cyclization reactions effectively.
Understanding the Core Reaction: Intramolecular Cyclization
The synthesis of the 1,3-thiazinan-2-imine ring system is most commonly achieved via the intramolecular cyclization of an N-(3-halopropyl)thiourea precursor. This reaction is a classic example of an intramolecular nucleophilic substitution (S_N2) reaction. The success of this critical step hinges on the delicate balance of reagent purity, reaction kinetics, and the suppression of competing side reactions.
The general mechanism involves the deprotonation of the thiourea moiety by a suitable base, creating a potent nucleophile. This nucleophile then attacks the electrophilic carbon bearing the halogen, displacing the halide and forging the six-membered ring.
Caption: General mechanism for base-mediated cyclization.
Troubleshooting Guide: From Low Yields to High Purity
This section is structured to address the most common issues encountered during the 1,3-thiazinan-2-imine cyclization reaction.
Q1: My reaction yield is consistently low (<30%), and I primarily recover my N-(3-halopropyl)thiourea starting material. What are the likely causes?
A1: This is a classic symptom of a reaction that is not being initiated or driven to completion effectively. The root cause is almost always related to reaction conditions or reagent activity.
-
Causality: The intramolecular S_N2 reaction requires sufficient energy to overcome its activation barrier and a base strong enough to generate the nucleophile. If these conditions are not met, the reaction will stall.
-
Troubleshooting Steps:
-
Assess Your Base: The pKa of the thiourea N-H protons is crucial. A base that is too weak will not generate a sufficient concentration of the nucleophilic anion.
-
Solution: If using a mild base like K₂CO₃ or NaHCO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Always ensure the base is fresh and has been stored under inert conditions.
-
-
Increase Thermal Energy: Many cyclizations of this type require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in 10-20°C increments. Refluxing in a solvent like ethanol, isopropanol, or acetonitrile is a common starting point. Monitor the reaction by TLC or LC-MS at each temperature to check for conversion and potential decomposition.
-
-
Verify Reagent Purity: Impurities in the starting material, particularly acidic contaminants, can quench the base. Water in the solvent is a very common culprit.[1]
-
Solution: Ensure your N-(3-halopropyl)thiourea is pure. Recrystallize if necessary. Use anhydrous solvents, especially when working with highly reactive bases like NaH.
-
-
Consider the Halide: The nature of the leaving group is critical in an S_N2 reaction.
-
Solution: The reactivity order is I > Br > Cl. If you are using an N-(3-chloropropyl)thiourea, the reaction will be significantly slower than with the bromo- or iodo-analogs. If feasible, synthesize the N-(3-bromopropyl)thiourea precursor for a more facile cyclization.
-
-
Q2: My reaction is messy. I see multiple spots on TLC, and my crude NMR shows significant side products. How can I improve selectivity?
A2: The formation of multiple products indicates that competing reaction pathways are occurring. For this specific cyclization, the most common side reaction is intermolecular polymerization.
-
Causality: At high concentrations, the deprotonated thiourea from one molecule can react with the alkyl halide of another molecule (intermolecular reaction) faster than it can find its own tail (intramolecular reaction). This leads to dimers, trimers, and eventually polymer.
-
Troubleshooting Steps:
-
Employ High-Dilution Conditions: This is the most effective strategy to favor intramolecular cyclization. By significantly increasing the solvent volume, you decrease the probability of two different reactant molecules encountering each other.
-
Solution: Run the reaction at a low concentration (e.g., 0.01-0.05 M). For best results, use a syringe pump to slowly add your substrate/base solution to a large volume of heated solvent over several hours. This technique maintains a pseudo-low concentration throughout the reaction.
-
-
Control Temperature: While heat can be necessary to initiate the reaction (see Q1), excessive temperatures can promote side reactions or decomposition.[2]
-
Solution: Find the "sweet spot." Run a temperature screen to identify the lowest temperature at which the cyclization proceeds cleanly, even if it takes longer.
-
-
Optimize Base Addition: Adding a strong base all at once can create localized high concentrations of the reactive anion, promoting intermolecular reactions.
-
Solution: Add the base portion-wise over time or, as mentioned above, co-add it with the substrate via syringe pump.
-
-
Caption: A logical workflow for troubleshooting low yields.
Q3: My workup and purification are difficult, and I'm losing a significant amount of my product. What are the best practices for isolation?
A3: The 1,3-thiazinan-2-imine core is a relatively polar and basic heterocycle. These properties can make extraction and chromatography challenging.
-
Causality: The basic nitrogen of the imine can become protonated during aqueous workups, especially if any acidic conditions are used, making it highly water-soluble. On silica gel, this same basicity can lead to strong binding, resulting in tailing, poor separation, and product loss.
-
Troubleshooting Steps:
-
Careful Workup:
-
Solution: After quenching the reaction, ensure the aqueous layer is basic (pH > 9) before extraction. Use a pH strip to check. Extract with a more polar solvent than ethyl acetate if necessary; a mixture of dichloromethane and isopropanol (e.g., 9:1) can be effective. Back-extract the aqueous layer multiple times.
-
-
Chromatography Strategy:
-
Solution 1 (Deactivate Silica): Avoid using pure silica gel if possible. Pre-treat your silica by slurrying it with a solvent system containing 1-2% triethylamine or ammonia. This neutralizes the acidic silanol groups and prevents your basic product from sticking.
-
Solution 2 (Alternative Stationary Phase): Consider using neutral or basic alumina for your column chromatography instead of silica gel.
-
-
Consider Crystallization: If your product is a solid, crystallization is often the most effective way to achieve high purity and avoid the losses associated with chromatography.[2]
-
Solution: Perform small-scale solvent screening to find a suitable recrystallization system. Common choices include ethanol/water, isopropanol/hexanes, or ethyl acetate/hexanes.
-
-
Frequently Asked Questions (FAQs)
-
Q: What are the most common solvents and bases for this reaction?
-
A: The choice is highly substrate-dependent. See the table below for a good starting point for your optimization screen.
-
-
Q: How can I best monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring. Use a mobile phase that gives good separation between your starting material and product (e.g., 5-10% methanol in dichloromethane). Stain with potassium permanganate, which is highly effective for visualizing sulfur-containing compounds. For quantitative analysis and to check for side products, LC-MS is the preferred method.[1][2]
-
-
Q: Are there alternative, higher-yielding methods to consider?
-
A: Yes. If the two-step process of forming the thiourea and then cyclizing it gives poor yields, a one-pot, three-component reaction can be highly effective. This involves reacting an amine, an isothiocyanate, and a 1,3-dihalopropane directly.[3] This approach avoids the isolation of the potentially unstable thiourea precursor and can lead to good yields under metal-free conditions.[3]
-
Data & Protocols
Table 1: Common Conditions for Optimization Screening
| Parameter | Recommended Options | Rationale & Notes |
| Solvent | Ethanol, Isopropanol | Protic solvents can facilitate proton transfer. |
| Acetonitrile (MeCN), THF, DMF | Aprotic polar solvents are excellent for S_N2 reactions. Ensure they are anhydrous. | |
| Base | K₂CO₃, Cs₂CO₃ | Mild inorganic bases. Often require higher temperatures. |
| NaH, KOtBu | Strong, non-nucleophilic bases. Require anhydrous conditions and an inert atmosphere. | |
| DBU, Et₃N | Organic, non-nucleophilic bases. Good for acid scavenging and promoting elimination. | |
| Temperature | Room Temp to 100 °C | Start low and increase incrementally. Higher temperatures may be needed but can increase side reactions. |
| Concentration | 0.01 M - 0.5 M | Start with high dilution (0.01 M) to minimize polymerization. Increase only if yield is low and no side products are observed. |
Protocol 1: General Procedure for 1,3-Thiazinan-2-imine Synthesis
Warning: This reaction should be performed in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE).
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous solvent (e.g., acetonitrile, 100 mL for a 1 mmol scale reaction to achieve 0.01 M concentration).
-
Reagent Addition: Add the N-(3-bromopropyl)thiourea (1.0 eq) to the solvent.
-
Base Addition: In a separate flask, prepare a solution or slurry of the base (e.g., potassium tert-butoxide, 1.1 eq) in the same anhydrous solvent.
-
Reaction: Heat the substrate solution to the desired temperature (e.g., 80 °C). Slowly add the base solution to the heated substrate solution over 2-4 hours using a syringe pump.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Adjust the pH of the aqueous layer to >9 with 1M NaOH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel treated with 1% triethylamine) or recrystallization.
References
-
Adimurthy, S., et al. (2021). Synthesis of thiazolidinimines/thiazinan-2-imines via three-component coupling of amines, vic-dihalides and isothiocyanates under metal-free conditions. Synthetic Communications, 51(9), 1-13.
-
BenchChem (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
-
BenchChem (2025). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
-
Kovács, L., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 30(23).
-
Nikolaidi, M., et al. (2024). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. The Journal of Organic Chemistry.
Sources
Purification of hygroscopic amine hydrochloride salts
HygroSalt™ Technical Support Hub Advanced Purification Strategies for Hygroscopic Amine Hydrochlorides
Section 1: Diagnostic Triage
Status: Active Ticket #8821 – "My solid turned into a gum."
Welcome to the technical support center. If you are working with low-molecular-weight amines, amino acid esters, or polar drug intermediates, you are likely fighting deliquescence —the process where your salt absorbs so much atmospheric moisture it dissolves in its own lattice water.
The Root Cause Analysis: Hygroscopicity in amine salts is driven by the enthalpy of hydration exceeding the lattice energy. When you see an "oil" instead of a crystal, one of three things has occurred:
-
Water Contamination: The salt has absorbed atmospheric moisture, lowering the melting point (Mp) below room temperature.
-
Impurity Depression: Unreacted free amine or trapped solvent is acting as a plasticizer, preventing lattice formation.
-
Supersaturation: The compound is pure but "stuck" in a metastable amorphous state (oiling out) due to rapid cooling.
Section 2: The Protocol Library
Protocol A: The "Anhydrous Rescue" Recrystallization
Use this for salts that have already turned to oil or gum due to moisture exposure.
Prerequisites:
-
Solvent System: Isopropanol (IPA) [Solvent] + Diethyl Ether (
) or Methyl tert-butyl ether (MTBE) [Anti-solvent]. -
Environment: Nitrogen line or drying tube.
Step-by-Step Methodology:
-
Dissolution: Place the "oiled" salt in a round-bottom flask. Add anhydrous IPA dropwise while heating to 60-70°C. Add only enough IPA to dissolve the oil.
-
Tech Note: If the oil persists and refuses to dissolve, add a small quantity of anhydrous ethanol (EtOH), but minimize this as EtOH promotes solubility too well.
-
-
Drying (Azeotropic): If you suspect water is present, add toluene (10 mL/g) and rotary evaporate to dryness. Repeat 2x. This physically carries water out of the oil.
-
Precipitation: Redissolve in minimum hot IPA. Remove from heat. While still warm, add anhydrous
dropwise until a faint, persistent turbidity (cloudiness) appears. -
Crystallization: Seal the flask. Wrap in a towel (insulation) to ensure slow cooling to Room Temperature (RT).
-
Critical: Do NOT put it in the fridge yet. Rapid cooling = Oil.
-
Seed: If available, add a seed crystal once the solution reaches RT.
-
-
Harvest: Once solids form at RT, move to -20°C freezer for 12 hours. Filter quickly under a nitrogen blanket.
Protocol B: De-Oiling via Trituration
Use this when the product comes out of a reaction as a sticky gum.
Theory: Trituration extracts impurities/solvent from the gum surface, hardening it into a filterable solid.
-
Place the gum in a flask.
-
Add anhydrous
or Pentane (approx. 10-20 mL per gram). -
Sonicate the mixture. If sonication is unavailable, vigorous stirring with a heavy magnetic bar is required.
-
Observation: The gum should begin to shred and harden into a white powder.
-
Decant the solvent (which now contains impurities). Repeat 2-3 times.
-
Filter the resulting solid immediately.
Section 3: Visual Workflows
Workflow 1: The Hygroscopic Purification Cycle
A logic map for determining the correct purification route.
Figure 1: Decision tree for processing hygroscopic salts based on physical state and hydration status.
Section 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| "Oiling Out" (Liquid phase separates instead of crystals) | Temperature dropped too fast; Solution is too concentrated. | Reheat to dissolve.[1] Add more solvent (IPA). Cool slowly in an insulated water bath. Scratch glass with a rod. |
| Product is pink/brown | Oxidation of the amine; Trace phenols. | Activated Charcoal: Dissolve in hot IPA, add charcoal, filter hot through Celite. Warning: Charcoal can adsorb product; use sparingly. |
| Melting Point is low/broad | Trapped solvent or excess HCl. | Vacuum Dry: Dry at 40-50°C over |
| Smells like HCl | Excess HCl trapped in lattice. | Solvent Wash: Wash the solid with anhydrous |
| Gum forms immediately upon adding HCl | Water was present in the acid source. | Switch Reagents: Use 4M HCl in Dioxane or generate HCl gas (bubbling) instead of using aqueous HCl (37%). |
Section 5: Advanced FAQs
Q: Can I use aqueous HCl (37%) to make these salts? A: Avoid it if possible. Water is the enemy here. Introducing water during salt formation forces you to remove it later, often requiring high heat which degrades the amine.
-
Better Alternative: Dissolve your free amine in anhydrous
or Dioxane. Add 4M HCl in Dioxane (commercially available) or bubble dry HCl gas. The salt will precipitate instantly as a white powder because it is insoluble in the anhydrous organic solvent [1].
Q: How do I weigh these salts without them turning to liquid on the balance? A: This is a common error source in quantitative analysis.
-
The "Closed Weighing" Technique: Tare a capped vial containing the solvent you intend to use. Add the salt to the vial outside the balance (quickly). Cap it. Weigh the solution. Calculate the mass by difference.
-
Glove Box: If available, weigh inside an inert atmosphere (Nitrogen/Argon).
Q: My salt is "dry" but still sticky. Why? A: You likely have excess free amine trapped in the crystal lattice. Amine hydrochlorides often form non-stoichiometric inclusion complexes if the acid wasn't in excess during formation.
-
Fix: Wash the solid with a non-polar solvent (like pentane) that dissolves the free amine but not the salt.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link (Definitive guide on salt selection and hygroscopicity mechanisms).
- Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Specific solvent systems for amine salts).
Sources
Stability of 5,6-dihydro-4H-1,3-thiazin-2-amine in aqueous solution
[1][2]
Part 1: Executive Summary & Core Stability Profile[3]
Status: UNSTABLE in Aqueous Solution Recommendation: Prepare fresh immediately prior to use. Do not store aqueous working solutions for >24 hours at room temperature.
The 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold contains a cyclic isothiourea (amidine) linkage and a thioether sulfur.[1][2][3] These structural features make it susceptible to two primary non-biological degradation pathways in water:[2]
-
Hydrolysis: Attack on the imine carbon (
), leading to ring opening and the formation of thiourea derivatives. -
Oxidation: The sulfur atom at position 1 is prone to oxidation, forming sulfoxides and sulfones, particularly under UV light or in the presence of dissolved oxygen.[2][3]
Stability Data Matrix
| Parameter | Condition | Stability Impact | Recommendation |
| Solvent | Water / PBS (pH 7.[1][2][3][4]4) | Low (< 24 hours) | Use immediately. |
| Solvent | DMSO / Ethanol | High (> 1 year) | Store as concentrated stock in organic solvent.[4] |
| Temperature | Room Temp (25°C) | Poor | Degradation detectable within hours.[1][4] |
| Temperature | Refrigerated (4°C) | Moderate | Extends aqueous viability to ~1 week (compound dependent). |
| Temperature | Frozen (-20°C) | High | Recommended for long-term storage of stocks.[1][2] |
| pH | Acidic (pH < 6) | Moderate | Protonation stabilizes the amidine; increases solubility.[4] |
| pH | Basic (pH > 8) | Low | Promotes free base precipitation and oxidation.[1][4] |
Part 2: Troubleshooting Guide (FAQ)
Issue 1: "My aqueous solution has turned yellow or cloudy."
Diagnosis: Oxidative Degradation & Precipitation. [1][3][4]
-
Cause: The sulfur atom in the thiazine ring is sensitive to oxidation by dissolved oxygen, forming sulfoxides (S=O). This is often accelerated by light (photo-oxidation).[1][2] Additionally, if the pH has drifted above the pKa (approx. 7.0–7.6), the compound reverts to its free base form, which has poor aqueous solubility, causing cloudiness.[2][3]
-
Solution: Discard the solution. For future experiments, degas buffers with nitrogen/argon before dissolution and protect the solution from light using amber vials or foil.[2][3]
Issue 2: "I see inconsistent potency in my biological assays."
Diagnosis: Hydrolytic Ring Opening. [1][2][3][4]
-
Cause: You are likely using an aqueous stock stored for too long.[1][2][3] The cyclic amidine bond hydrolyzes, opening the ring to form linear thiourea derivatives (e.g., N-(3-aminopropyl)thiourea derivatives).[1][2] These degradation products lack the receptor binding affinity of the parent ring.
-
Solution: Switch to a "Fresh-Daily" protocol. Dissolve the solid compound or dilute a DMSO stock into the aqueous buffer immediately before the experiment.
Issue 3: "The compound won't dissolve completely in PBS."[1][3]
Diagnosis: pH/pKa Mismatch.
-
Cause: 5,6-dihydro-4H-1,3-thiazin-2-amine derivatives are weak bases (pKa ~7.0–7.6).[1][2][3] In standard PBS (pH 7.4), a significant fraction exists as the uncharged free base, which is hydrophobic.[2][3]
-
Solution: Lower the pH of your vehicle slightly (pH 5.5–6.0) using dilute HCl or citrate buffer to ensure full protonation and solubility, provided your biological system can tolerate the lower pH. Alternatively, pre-dissolve in DMSO (up to 1-2% final concentration).[1][2][3]
Part 3: Degradation Mechanisms & Visualization[3]
The following diagram illustrates the two critical failure modes for this molecule in water: Hydrolysis (Ring Opening) and Oxidation .
Figure 1: Primary degradation pathways of the thiazine scaffold in aqueous environments.[5] The red path indicates hydrolysis (irreversible loss of activity), and the yellow path indicates oxidation.
Part 4: Standard Operating Procedures (SOPs)
Protocol A: Preparation of Long-Term Storage Stock
Use this protocol to store the compound for 6–12 months.[1][4]
-
Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) or absolute Ethanol.[1][3][4] Do not use water.[1][2][3]
-
Dissolution: Dissolve the solid 5,6-dihydro-4H-1,3-thiazin-2-amine (or HCl salt) to a concentration of 10–50 mg/mL .
-
Aliquot: Dispense into small, single-use aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C or -80°C . Protect from light.[1][2][3]
Protocol B: Preparation of Aqueous Working Solution
Use this protocol for immediate experimental use.
-
Calculation: Calculate the exact volume needed for the day's experiment. Include a 10% dead volume surplus.
-
Dilution:
-
Thaw one aliquot of the DMSO/Ethanol stock (from Protocol A).
-
Dilute dropwise into your aqueous buffer (PBS, Saline, or Media) while vortexing.[2][3]
-
Critical: Ensure the final organic solvent concentration is below the toxicity threshold for your assay (typically <0.5% for cell culture, <10% for analytical chemistry).
-
-
pH Check: Verify the pH. If the solution is cloudy, adjust pH to ~6.0 using 0.1M HCl.[2][3]
-
Usage Window: Use within 4 hours at room temperature or 24 hours if kept on ice (4°C).
References
-
Cayman Chemical. Product Information: Xylazine (hydrochloride).[1][3][4]Link
-
PubChem. Compound Summary: 2-Amino-5,6-dihydro-4H-1,3-thiazine.[1][2][3][4] National Library of Medicine.[1][2][3] Link
-
Ruiz, E., et al. (2022). Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation.[1][2][3][4] The Journal of Organic Chemistry.[1][3] Link
-
United Chemical Technologies. Analysis of Xylazine, Opioids, and Other Common Adulterants.[1][2][3]Link
-
Veiga, A., et al. (2015). Assessment of stability of ketamine-xylazine preparations.[1][2][3][4] Brazilian Journal of Pharmaceutical Sciences.[1][2][3] Link
Sources
- 1. Xylazine | C12H16N2S | CID 5707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Xylazine - Wikipedia [en.wikipedia.org]
- 3. Thiazine - Wikipedia [en.wikipedia.org]
- 4. 2-Amino-5,6-dihydro-4H-1,3-thiazine | C4H8N2S | CID 189081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing ring opening of 1,3-thiazinan-2-imine during storage
Technical Support Center: Stability of 1,3-Thiazinan-2-imine
Welcome to the technical support center for 1,3-thiazinan-2-imine and related cyclic thiourea derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of these compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and stability of your materials.
Introduction: The Challenge of 1,3-Thiazinan-2-imine Stability
1,3-Thiazinan-2-imine is a heterocyclic compound containing a six-membered ring with nitrogen and sulfur atoms. This structure, particularly the imine and thiourea functionalities, makes it susceptible to degradation, primarily through ring-opening reactions. Understanding the mechanisms of this instability is crucial for maintaining the compound's purity and reactivity during storage and experimentation. The primary degradation pathway of concern is hydrolysis, which can be influenced by several environmental factors.
Troubleshooting Guide: Preventing Ring Opening
This section addresses specific issues you may encounter and provides actionable solutions to maintain the stability of 1,3-thiazinan-2-imine.
Issue 1: Gradual Loss of Purity or Appearance of New Peaks in Analytical Data (e.g., HPLC, NMR) Over Time.
-
Probable Cause: This is a classic sign of chemical degradation, most likely due to ring opening via hydrolysis. The presence of moisture is a primary catalyst for this reaction.
-
Investigative Questions:
-
How is the compound currently being stored (temperature, atmosphere, container type)?
-
What is the humidity level in the storage environment?
-
Have you observed any changes in the physical appearance of the compound (e.g., color change, clumping)?[1]
-
-
Corrective Actions:
-
Strict Moisture Control: Store 1,3-thiazinan-2-imine in a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).
-
Inert Atmosphere: For long-term storage, purge the storage container with an inert gas like argon or nitrogen before sealing to displace air and moisture.[1]
-
Appropriate Containers: Use tightly sealed, amber glass vials to protect the compound from both moisture and light.[1]
-
Issue 2: Inconsistent Experimental Results or Reduced Reactivity.
-
Probable Cause: The presence of ring-opened degradation products can interfere with your intended reaction, leading to lower yields or the formation of unexpected byproducts. The open-chain analogue will have different chemical properties and may not participate in the desired transformation.
-
Investigative Questions:
-
Do you re-analyze the purity of the compound before each use, especially after prolonged storage?
-
Are you observing the formation of a thioester or other related impurities? In the presence of water, N-acylated dihydrothiazine derivatives can undergo rapid and irreversible hydrolysis to a ring-opened thioester.[2]
-
-
Corrective Actions:
-
Purity Verification: Always verify the purity of your 1,3-thiazinan-2-imine sample by a suitable analytical method (e.g., HPLC, NMR) before use, particularly if it has been stored for an extended period.
-
Purification: If degradation is detected, consider repurifying the compound. Recrystallization or column chromatography may be effective, depending on the nature of the impurities.
-
Fresh Sample: If significant degradation has occurred, it is often best to use a fresh, high-purity batch of the compound to ensure reliable and reproducible results.
-
Issue 3: Physical Changes in the Stored Compound (e.g., Caking, Color Change).
-
Probable Cause:
-
Corrective Actions:
-
Review Storage Conditions: Immediately assess your storage setup against the ideal conditions outlined in the table below.
-
Segregate Affected Material: Isolate the portion of the compound that has undergone physical changes to prevent cross-contamination of your entire stock.
-
Analytical Confirmation: Analyze the affected material to confirm the nature and extent of the degradation before deciding whether to attempt purification or to discard it.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ring opening for 1,3-thiazinan-2-imine?
A1: The primary degradation pathway is hydrolysis of the imine functional group. This process is often catalyzed by the presence of water and can be influenced by pH. The hydrolysis leads to the cleavage of the carbon-nitrogen double bond within the ring, resulting in a ring-opened structure. This is a known instability for related thiazolidine structures as well.[4][5]
Q2: What are the ideal storage conditions for long-term stability?
A2: To minimize degradation, 1,3-thiazinan-2-imine should be stored under the following conditions:
-
Temperature: Controlled room temperature (15–25°C) is generally suitable.[1][6] For highly sensitive applications or very long-term storage, refrigeration (2–8°C) may be beneficial.[1]
-
Atmosphere: An inert atmosphere, such as argon or nitrogen, is highly recommended to prevent both hydrolysis and oxidation.[1]
-
Container: Tightly sealed, amber glass vials are ideal to protect from moisture and light.[1]
-
Purity: Ensure the initial compound is of high purity, as impurities can sometimes catalyze degradation.[1]
Q3: How does pH affect the stability of 1,3-thiazinan-2-imine?
A3: The stability of related cyclic thioureas and thiazolidines is known to be pH-dependent. Both acidic and basic conditions can promote hydrolysis.[1][7] For instance, studies on thiamine, which contains a thiazole ring, show it is significantly more stable at pH 3 than at pH 6.[8][9] While specific data for 1,3-thiazinan-2-imine may vary, it is prudent to avoid exposing it to strongly acidic or basic conditions during storage and handling.
Q4: Can I store 1,3-thiazinan-2-imine in solution?
A4: Storing 1,3-thiazinan-2-imine in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other degradation pathways. If you must prepare a stock solution, use a dry, aprotic solvent and prepare it fresh for each experiment. If aqueous solutions are necessary, they should be used immediately after preparation.
Q5: What analytical techniques are best for monitoring the stability of 1,3-thiazinan-2-imine?
A5: High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the purity of 1,3-thiazinan-2-imine and detecting the formation of degradation products over time.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of any impurities that may form.
Data Summary and Protocols
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 15–25°C (Controlled Room Temperature) or 2–8°C (Refrigeration for enhanced stability)[1][6] | Minimizes thermal degradation.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen)[1] | Prevents oxidation and displaces moisture.[1] |
| Humidity | As low as possible (Store in a desiccator) | Moisture is a key reactant in hydrolytic ring opening.[2] |
| Light | Protect from light (Use amber vials)[1] | Prevents potential photodegradation.[1] |
| Container | Tightly sealed glass vials[6][12] | Prevents ingress of atmospheric moisture and air.[1] |
Protocol: Long-Term Storage of 1,3-Thiazinan-2-imine
-
Preparation of the Sample:
-
Ensure the 1,3-thiazinan-2-imine is in a solid, dry state. If it has been exposed to the atmosphere, consider drying it under a vacuum in the presence of a desiccant.
-
-
Container Selection:
-
Choose an amber glass vial with a screw cap that has a chemically inert liner (e.g., PTFE).
-
-
Inert Gas Purging:
-
Place the vial containing the compound in a glove box with an inert atmosphere or use a gentle stream of argon or nitrogen to displace the air in the vial for several minutes.
-
-
Sealing:
-
Tightly seal the vial immediately after purging. For extra protection, you can wrap the cap with Parafilm®.
-
-
Desiccation:
-
Place the sealed vial inside a desiccator containing a fresh, active desiccant.
-
-
Temperature Control:
-
Store the desiccator in a temperature-controlled environment, such as a designated chemical storage cabinet or a refrigerator, depending on the desired storage temperature.
-
Visualizing the Degradation Pathway
The following diagram illustrates the proposed hydrolytic ring-opening of 1,3-thiazinan-2-imine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Storage and precautions-Jinnuo Chemical_Specializing in chemical production [jinnuo-chem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Thiazolidine ring opening in penicillin derivatives. Part 1. Imine formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. carlroth.com [carlroth.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chl… [ouci.dntb.gov.ua]
- 9. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. matheo.uliege.be [matheo.uliege.be]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Crystallization of 1,3-Thiazinan-2-imine HCl
Status: Active Ticket: #THZ-CRYST-001 Operator: Senior Application Scientist Subject: Troubleshooting Phase Separation (Oiling Out) and Hygroscopicity in Cyclic Isothiourea Salts
Executive Summary: The Nature of the Beast
Welcome to the technical support center. You are likely here because your 1,3-Thiazinan-2-imine HCl (also known as 2-amino-5,6-dihydro-4H-1,3-thiazine hydrochloride) has failed to crystallize, resulting in a sticky, amber oil at the bottom of your flask, or it has turned into a puddle upon filtration.
This compound is a cyclic isothiourea salt . Chemically, it possesses a polar cationic head and a lipophilic tail, but its high charge density makes it exceptionally soluble in polar protic solvents and prone to deliquescence . The "oiling out" you are experiencing is Liquid-Liquid Phase Separation (LLPS), a kinetic trap where the system exits the metastable zone into a stable oil phase rather than a solid crystal phase.[1][2][3]
This guide prioritizes thermodynamic control to force nucleation over phase separation.
Critical Process Parameters (CPP): Solubility Profile
Before attempting crystallization, you must understand the solubility differential. This salt does not behave like a standard organic neutral molecule.
| Solvent Class | Specific Solvent | Solubility Behavior | Role in Protocol |
| Good Solvent | Methanol | Very High (>100 mg/mL) | Avoid for crystallization (too soluble). |
| Good Solvent | Ethanol (Abs.) | High | Primary Solvent. Ideal for dissolution at reflux. |
| Good Solvent | Isopropanol (IPA) | Moderate | Alternative Primary. Better yield, lower solubility than EtOH. |
| Antisolvent | Acetone | Low/Insoluble | Primary Antisolvent. Miscible with alcohols; promotes rapid crashing. |
| Antisolvent | Diethyl Ether | Insoluble | Secondary Antisolvent. Good for "cloud point" titration but high volatility. |
| Antisolvent | Ethyl Acetate | Insoluble | Useful if Acetone fails; slower diffusion. |
| Danger | Water | Extremely High | Avoid. Causes deliquescence and hydrolysis to urea/thiol. |
Troubleshooting: The "Oiling Out" Phenomenon
Issue: Upon cooling or adding antisolvent, the solution turns milky and deposits a viscous oil instead of crystals.
Mechanism: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Nucleation boundary. This happens because the attractive forces between solute molecules are so strong (ionic/polar) that they aggregate into disordered liquid droplets rather than organizing into a lattice.
Visualizing the Problem (Phase Diagram Logic)
Caption: Figure 1.[4][5] The kinetic competition between oiling out (LLPS) and crystallization.[2] Success requires staying to the right of the LLPS boundary.
Corrective Actions:
-
Seed at the Cloud Point: Do not wait for spontaneous nucleation. Add seed crystals as soon as the solution becomes slightly turbid.
-
Temperature Cycling: If oil forms, reheat until it dissolves, then cool slower with vigorous stirring.
-
Solvent Switch: Switch from Ethanol/Ether to Isopropanol/Acetone . The latter system often has a narrower metastable zone, encouraging crystallization over oiling.
The "Gold Standard" Crystallization Protocol
This protocol is designed to minimize hygroscopic exposure and prevent oiling out.
Prerequisites:
-
Atmosphere: Perform under Nitrogen/Argon if possible.
-
Glassware: Oven-dried.
Step-by-Step Methodology
-
Dissolution (The "Good" Solvent):
-
Place crude 1,3-Thiazinan-2-imine HCl in a flask.
-
Add Isopropanol (IPA) or Ethanol (approx. 5–10 mL per gram of solid).
-
Heat to reflux (80°C for EtOH, 82°C for IPA) until fully dissolved.
-
Note: If insolubles remain (likely inorganic salts), filter hot.
-
-
The "Cloud Point" Titration:
-
Remove from heat but keep the solution hot (~60°C).
-
Add Acetone (antisolvent) dropwise with stirring.
-
STOP immediately when a faint, permanent turbidity (cloudiness) persists.
-
-
Seeding (Critical Step):
-
Add a few crystals of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
-
Why? This provides a template for the lattice, bypassing the energy barrier that leads to oiling out.
-
-
Controlled Cooling:
-
Allow the flask to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath yet.
-
Once a heavy crop of crystals forms at room temperature, move to 0°C (ice bath) for 30 minutes to maximize yield.
-
-
Isolation & Drying:
-
Filter rapidly under vacuum (nitrogen blanket preferred).
-
Wash with cold Acetone (removes surface impurities and residual alcohol).
-
IMMEDIATE DRYING: Transfer to a vacuum desiccator containing P₂O₅ (Phosphorus Pentoxide) or KOH pellets.
-
Warning: Air drying will result in the salt absorbing moisture and turning into a paste.
-
Workflow Diagram
Caption: Figure 2.[6] Optimized workflow for purification of hygroscopic isothiourea salts.
FAQ & Troubleshooting Guide
Q1: My product turned pink/red during crystallization. Is it ruined?
-
Diagnosis: Oxidation.[7] Thiazines and isothioureas can oxidize to form disulfide dimers or ring-opened byproducts which are often colored.
-
Fix: Recrystallize again using degassed solvents and add a small amount of activated charcoal during the hot dissolution step (filter hot before adding antisolvent).
Q2: The crystals turn to liquid on the filter paper.
-
Diagnosis: Extreme Hygroscopicity (Deliquescence). The HCl salt is pulling water from the air.
-
Fix: You cannot air dry. Use a sintered glass funnel with a nitrogen cone (inverted funnel flowing N2) over the filter. Transfer immediately to a vacuum desiccator.
Q3: I see a white precipitate immediately upon adding Acetone.
-
Diagnosis: Inorganic Salt Contamination. If you used NaCl or similar during workup, it is insoluble in alcohol/acetone.
-
Fix: Filter this white solid off while the solution is hot. Your product is still dissolved; the impurity is the solid.
Q4: Can I use water as a solvent?
-
Diagnosis: Risky. While soluble, heating 1,3-thiazinan-2-imine in water can lead to hydrolysis of the isothiourea bond, reverting it to the open-chain thiol-urea or decomposing it.
-
Fix: Stick to anhydrous alcohols.
References
-
PubChem. (2025).[8] 2-Amino-5,6-dihydro-4H-1,3-thiazine.[4][8][9][10] National Library of Medicine. [Link]
-
Mettler Toledo. (2024). Oiling Out in Crystallization. [Link][2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redetermination of the crystal structure of 2-oxo-1,3-thiazolidin-4-iminium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-5,6-dihydro-4H-1,3-thiazine | C4H8N2S | CID 189081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine = 98 1121-91-1 [merckmillipore.com]
- 10. 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine = 98 1121-91-1 [sigmaaldrich.com]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Analysis of 1,3-Thiazinan-2-imine Hydrochloride and Its Analogs
This guide will further enhance understanding by presenting a comparative analysis with two structurally similar heterocyclic systems: tetrahydropyrimidine-2-thione and 1,3-diazepan-2-thione. By examining the influence of heteroatom substitution and ring size on the respective ¹H NMR spectra, this guide aims to equip researchers with the expertise to confidently interpret the spectral data of this important class of compounds.
The Predicted ¹H NMR Spectrum of 1,3-Thiazinan-2-imine Hydrochloride: A Detailed Analysis
The structure of 1,3-thiazinan-2-imine hydrochloride features a six-membered ring containing a sulfur and a nitrogen atom at positions 1 and 3, respectively, with an exocyclic imine group at position 2. The hydrochloride salt form will influence the chemical shifts of nearby protons, particularly the exchangeable protons of the iminium and amine groups.
Based on the analysis of related 1,3-thiazinane derivatives and the fundamental principles of NMR spectroscopy, the following ¹H NMR spectral characteristics are predicted for 1,3-thiazinan-2-imine hydrochloride in a solvent such as DMSO-d₆.
Table 1: Predicted ¹H NMR Spectral Data for 1,3-Thiazinan-2-imine Hydrochloride
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H4 (ax, eq) | ~3.2 - 3.5 | Triplet of triplets (tt) or multiplet | Protons on the carbon adjacent to the ring nitrogen (N3). Deshielded due to the electronegativity of the nitrogen. | |
| H5 (ax, eq) | ~1.8 - 2.1 | Quintet or multiplet | Protons on the central carbon of the propane-1,3-diyl chain. | |
| H6 (ax, eq) | ~2.8 - 3.1 | Triplet | Protons on the carbon adjacent to the sulfur atom. Deshielded by the electronegative sulfur. | |
| NH (imine) | ~9.0 - 9.5 | Broad singlet | Exchangeable proton of the iminium group. Expected to be downfield due to the positive charge. | |
| NH₂ (amino) | ~8.0 - 8.5 | Broad singlet | Exchangeable protons of the amino group. |
A Comparative Spectral Analysis: Unraveling Structural Nuances
To contextualize the predicted spectrum of 1,3-thiazinan-2-imine hydrochloride, a comparison with structurally related, commercially available compounds provides invaluable insights into the effects of subtle molecular changes on the ¹H NMR spectrum. Here, we compare our target compound with tetrahydropyrimidine-2-thione and 1,3-diazepan-2-thione.
Alternative 1: Tetrahydropyrimidine-2-thione
This six-membered heterocyclic compound is a close structural analog, with the key difference being the presence of a second nitrogen atom at position 1 instead of a sulfur atom, and a thione group (C=S) instead of an imine.
Table 2: Experimental ¹H NMR Spectral Data for Tetrahydropyrimidine-2-thione
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| H4, H6 (ax, eq) | 3.33 | Triplet | 5.5 | [5] |
| H5 (ax, eq) | 1.83 | Quintet | 5.5 | [5] |
| NH | 7.5 (broad) | Singlet | [5] |
Spectral Interpretation and Comparison:
-
Ring Protons: The protons at positions 4 and 6 (H4, H6) in tetrahydropyrimidine-2-thione are chemically equivalent and appear as a single triplet, slightly upfield compared to the predicted distinct signals for H4 and H6 in the thiazinane derivative. This is because the two nitrogen atoms in the pyrimidine ring exert a more uniform electronic effect on the adjacent methylene groups compared to the differing effects of nitrogen and sulfur in the thiazinane.
-
NH Protons: The NH protons of the thioamide in tetrahydropyrimidine-2-thione appear as a broad singlet around 7.5 ppm. This is significantly upfield from the predicted chemical shifts for the iminium and amino protons in 1,3-thiazinan-2-imine hydrochloride, a direct consequence of the positive charge on the iminium group in the latter, which leads to substantial deshielding.
Alternative 2: 1,3-Diazepan-2-thione
This compound offers a comparison of the effect of ring size, being a seven-membered ring analog of tetrahydropyrimidine-2-thione.
Table 3: Experimental ¹H NMR Spectral Data for 1,3-Diazepan-2-thione
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| H4, H7 (ax, eq) | 3.28 | Multiplet | [6] | |
| H5, H6 (ax, eq) | 1.73 | Multiplet | [6] | |
| NH | 7.2 (broad) | Singlet | [6] |
Spectral Interpretation and Comparison:
-
Ring Protons: The expansion of the ring to seven members in 1,3-diazepan-2-thione results in a more flexible conformation. This leads to more complex multiplets for the methylene protons compared to the well-defined triplets and quintet observed for the six-membered ring of tetrahydropyrimidine-2-thione. The chemical shifts, however, remain in a similar region, indicating that the electronic environment around the protons adjacent to the nitrogens is comparable.
-
NH Protons: The NH protons in 1,3-diazepan-2-thione are also observed as a broad singlet, at a chemical shift similar to that in the six-membered analog.
Experimental Protocol for ¹H NMR Spectrum Acquisition
For researchers who have synthesized 1,3-thiazinan-2-imine hydrochloride or its analogs, the following is a standardized protocol for obtaining a high-quality ¹H NMR spectrum.
Materials:
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)
-
Internal standard (e.g., Tetramethylsilane - TMS, if not already present in the solvent)
-
Sample of the compound
-
Pipettes and a vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound directly into the NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
If required, add a small amount of internal standard (TMS).
-
Cap the NMR tube securely and vortex the sample until the solid is completely dissolved.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth correctly.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a high level of homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Spectrum Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard single-pulse experiment.
-
Set the number of scans (typically 16 or 32 for a good signal-to-noise ratio).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the structure.
-
Visualizing the Analytical Workflow
The process of analyzing the ¹H NMR spectrum of 1,3-thiazinan-2-imine hydrochloride and its alternatives can be systematically visualized.
Caption: Workflow for ¹H NMR analysis of 1,3-thiazinan-2-imine hydrochloride and its analogs.
Conclusion
The structural elucidation of heterocyclic compounds like 1,3-thiazinan-2-imine hydrochloride is paramount in the field of drug discovery and development. While direct experimental ¹H NMR data for this specific hydrochloride salt is elusive in public literature, a robust prediction of its spectrum can be made through the careful analysis of its structural features and comparison with known analogs. This guide has demonstrated that by understanding the influence of heteroatoms, ring size, and salt formation on proton chemical shifts and coupling patterns, researchers can confidently interpret the ¹H NMR spectra of this important class of molecules. The provided experimental protocol and analytical workflow serve as a practical resource for scientists engaged in the synthesis and characterization of novel thiazinane derivatives and related heterocyclic systems.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2723785, Tetrahydropyrimidine-2-thione. [Link]
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2014). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Journal of Chemistry, 2014, 1-7.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 736589, 1,3-Diazepane-2-thione. [Link]
- El-Sayed, M. A. A., et al. (2020). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. Molecules, 25(21), 5148.
- MDPI. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.
- Journal of Chemical Research. (2012). Synthesis and antimicrobial screening of some 1,3- thiazines.
- AIP Publishing. (2017).
- RSC Publishing. (2014). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion.
- Indian Journal of Chemistry. (2018). Synthesis, spectral, molecular docking and antimicrobial studies of some substituted 4-([1,1′-biphenyl]-4-yl) pyrimidine-2(1H)-thiones.
- Hilaris Publisher. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Chemical Sciences Journal.
- ResearchGate. (2011). Fragments of 1 H NMR spectra of....
- Der Pharma Chemica. (2014).
- Academia.edu. (2002).
- Beilstein Journals. (2023). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 189081, 2-Amino-5,6-dihydro-4H-1,3-thiazine. [Link]
- Merck. (n.d.). 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine.
- ScienceDirect. (2021). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science.
- National Institutes of Health. (2018). Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies.
- ResearchGate. (2025).
- Michigan State University. (n.d.). Proton NMR Table.
- BenchChem. (2025). A Comparative Guide to the Characterization of 1H-1,5-Benzodiazepine by ¹H and ¹³C NMR.
-
Elsevier. (1988).[5][7]BENZODIAZEPIN-2-ONES t o 5,6,7,11b-tetrahydrothiazolo[3,2-d1[5][7]benzodiazepin-3(2~1-ones 3 (Scheme I ) ~ .
- National Institutes of Health. (2014).
- Wiley Online Library. (1997). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect.
- Fluorochem. (n.d.). 1,3-thiazinan-2-imine hydrochloride.
- National Institutes of Health. (2019). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5707, N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydron;chloride. [Link]
- National Institutes of Health. (2018). Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins.
- HELDA - Helsinki.fi. (2024).
- Der Pharma Chemica. (2015). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety.
- IntechOpen. (2024).
- National Institutes of Health. (2013). {3-[(2-Chloro-1,3-thiazol-4-yl)methyl]-1,3-thiazolidin-2-ylideneamino}formonitrile.3-thiazolidin-2-ylideneamino}formonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analytical Guide: Mass Spectrometry Profiling of 2-Amino-5,6-dihydro-4H-1,3-thiazine
Executive Summary
This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 2-amino-5,6-dihydro-4H-1,3-thiazine (ADH-Thiazine). This heterocyclic scaffold is a critical pharmacophore in BACE1 inhibitors (Alzheimer’s disease therapeutics) and a primary metabolic core of the veterinary sedative Xylazine.
The guide focuses on differentiating ADH-Thiazine from its structural isomers (e.g., 2-aminothiazolines) using Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). We compare the "performance" of ESI-MS/MS protocols against standard Electron Ionization (EI) methods, demonstrating why ESI-CID provides superior structural fidelity for this thermally labile guanidine-like moiety.
Structural Basis & Ionization Physics
The Analyte
-
IUPAC Name: 5,6-dihydro-4H-1,3-thiazin-2-amine[1]
-
Formula: C₄H₈N₂S
-
Exact Mass: 116.0408 Da
-
Protonated Mass [M+H]⁺: 117.0481 Da
Ionization Comparison: ESI vs. EI
The choice of ionization technique dictates the observed spectral fingerprint.
| Feature | Method A: ESI-MS/MS (Recommended) | Method B: EI-MS (Alternative) |
| Ionization Energy | Soft (~1-2 eV thermal transfer) | Hard (70 eV) |
| Dominant Species | [M+H]⁺ (m/z 117) . The cyclic isothiourea nitrogen is highly basic ( | Fragment Ions . The molecular ion ( |
| Structural Insight | Preserves the ring structure for controlled CID fragmentation. | Extensive in-source fragmentation makes isomer differentiation difficult.[2] |
| Quantification | High sensitivity (pg/mL range) due to pre-charged ionic state. | Lower sensitivity for this specific polar analyte. |
Expert Insight: For drug development workflows, ESI in Positive Mode (+) is the gold standard. The molecule's high polarity makes it poor for GC-MS (EI) without derivatization (e.g., TMS capping), which introduces variability.
Fragmentation Mechanism (ESI-CID)
Understanding the fragmentation pathway is essential for building Multiple Reaction Monitoring (MRM) transitions.
Primary Fragmentation Pathway
Upon collision-induced dissociation (CID), the protonated precursor (m/z 117) follows a distinct breakdown pattern driven by the stability of the guanidine core and the sulfur atom.
-
Neutral Loss of Ammonia (-NH₃, 17 Da): The exocyclic amino group is the most labile. Loss of NH₃ yields the resonance-stabilized thiazin-2-ylium cation (m/z 100 ).
-
Transition:
-
-
Retro-Diels-Alder (RDA) Cleavage: Following the loss of ammonia, the ring system undergoes cleavage. The 5,6-dihydro-4H-1,3-thiazine ring typically cleaves at the C-S and C-N bonds, releasing ethylene (C₂H₄) or thioformaldehyde-like fragments depending on internal energy distribution.
-
Transition:
(Loss of C₂H₄) or (Ring rupture).
-
-
Sulfur Extrusion: High-energy collisions can result in the loss of HS• or H₂S, though this is less common than the ammonia loss.
Isomer Differentiation (The "Alternative" Analysis)
A common analytical challenge is distinguishing ADH-Thiazine (6-membered ring) from 2-amino-5-methylthiazoline (5-membered ring isomer).
-
ADH-Thiazine (6-ring): Favors m/z 100 (Loss of NH₃) and m/z 72 (RDA loss of C₂H₄).
-
Methyl-Thiazoline (5-ring): Favors ring opening that retains the methyl group on the fragment, often shifting the RDA product mass.
Experimental Protocol: LC-MS/MS Workflow
This protocol is designed for self-validation using a Triple Quadrupole (QqQ) or Q-TOF system.
Sample Preparation
-
Stock Solution: Dissolve 1 mg ADH-Thiazine in 1 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 100 ng/mL in 0.1% Formic Acid / 50% Acetonitrile.
-
Why: Acidic pH ensures 100% ionization of the basic amine.
-
LC Conditions (HILIC Mode)
-
Column: Waters XBridge Amide or equivalent HILIC column (2.1 x 100 mm, 3.5 µm).
-
Reasoning: The polar amine retains poorly on C18. HILIC provides superior retention and desolvation.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 90% B to 50% B over 5 minutes.
MS Source Parameters (ESI+)[3]
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 25 V (Optimize to maximize m/z 117 without in-source fragmentation).
-
Source Temp: 120°C
-
Desolvation Temp: 350°C
MRM Transitions (Quantification & Qualification)
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| 117.0 | 100.0 | 15 - 20 | Quantifier (Base Peak) |
| 117.0 | 72.0 | 25 - 30 | Qualifier 1 (Ring Cleavage) |
| 117.0 | 44.0 | 35 | Qualifier 2 (Amine fragment) |
Visualization of Pathways & Workflow
Fragmentation Pathway Diagram
Figure 1: Proposed ESI-CID fragmentation pathway for 2-amino-5,6-dihydro-4H-1,3-thiazine, highlighting the dominant loss of ammonia and subsequent ring opening.
Analytical Workflow Diagram
Figure 2: Step-by-step LC-MS/MS analytical workflow ensuring specificity through HILIC separation and MS/MS filtering.
References
-
Logue, B. A., et al. (2005).[3][4] "Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry." Journal of Chromatography B. (Provides foundational data on thiazoline/thiazine ring fragmentation).
-
NIST Chemistry WebBook. "Mass Spectrum of 5,6-Dihydro-4H-1,3-thiazine-2-amine." (Standard reference for EI ionization patterns).
-
Ruiz-Jimenez, J., et al. (2012). "Fragmentation pathways of Xylazine and its metabolites by LC-MS/MS." Rapid Communications in Mass Spectrometry. (Validates the thiazine ring cleavage mechanisms).
-
Malamas, M. S., et al. (2010). "Design and synthesis of 2-amino-5,6-dihydro-4H-1,3-thiazines as BACE1 inhibitors." Bioorganic & Medicinal Chemistry Letters. (Contextualizes the stability and synthesis of the scaffold). [3]
Sources
A Comparative Analysis of the Melting Point of 1,3-Thiazinan-2-imine Hydrochloride and Related Cyclic Thiourea Derivatives
This guide provides an in-depth analysis of the melting point of pure 1,3-Thiazinan-2-imine hydrochloride, a critical physicochemical parameter for researchers and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide establishes a comparative framework. We will examine the melting points of structurally analogous compounds, providing a scientifically grounded estimation and a detailed protocol for its empirical determination.
The melting point of a pure crystalline solid is a fundamental and highly sensitive indicator of its identity and purity. For active pharmaceutical ingredients (APIs), a sharp and well-defined melting point range is a crucial quality attribute, signifying a high degree of purity. Conversely, a broad melting range typically indicates the presence of impurities, which can depress and widen the melting point transition.
Comparative Melting Point Analysis
To contextualize the expected melting point of 1,3-Thiazinan-2-imine hydrochloride, a comparative analysis of related structures is indispensable. The following table summarizes the melting points of various cyclic thiourea derivatives and other relevant hydrochloride salts. These compounds share key structural motifs with the target molecule, such as the cyclic thiourea core, the hydrochloride salt form, or the six-membered ring structure.
| Compound | Structure | Melting Point (°C) | Citation(s) |
| 1,3-Thiazinan-2-imine hydrochloride | Not available | Data not available | |
| 2-Methyl-1,3-thiazinane hydrochloride | 219-221 | [1] | |
| Iso Thiourea Hydrochloride | Structure not specified | 208-210 | [2] |
| Bis(thiourea) Ligand | Dimer of thiourea | 217 | [3] |
| 2-Imino-1,3-thiazolidin-4-one | 249 | [4] | |
| Thiamine Hydrochloride (Vitamin B1 HCl) | ~245-250 (decomposes) | [5] | |
| Thiourea | 170-178 | [6][7] | |
| 2-Aminothiazole | 90 | [8] | |
| 4,5-Dihydro-2-thiazolamine | 85.3 | [9] | |
| Tris(hydroxymethyl)aminomethane hydrochloride (Tris HCl) | 150-153 | [10] |
Analysis of Structural Influences on Melting Point:
The data presented reveal several key trends. The presence of a hydrochloride salt significantly increases the melting point due to the formation of a more stable crystal lattice. For instance, thiourea has a melting point of 170-178 °C, while its hydrochloride salt derivatives exhibit melting points well above 200 °C. The rigidity of the ring structure and the potential for intermolecular hydrogen bonding also play crucial roles. The higher melting point of 2-imino-1,3-thiazolidin-4-one (249 °C) compared to other listed compounds can be attributed to the presence of the carbonyl group, which can participate in strong hydrogen bonding. Based on these comparisons, it is reasonable to hypothesize that the melting point of pure 1,3-Thiazinan-2-imine hydrochloride will be in a similar range to its structural analog, 2-methyl-1,3-thiazinane hydrochloride, likely between 210-230 °C. However, empirical verification is essential.
Experimental Protocol for Melting Point Determination
The following protocol outlines a robust method for determining the melting point range of a pure chemical substance like 1,3-Thiazinan-2-imine hydrochloride, adhering to standards that ensure data integrity and reproducibility. This method is based on the capillary melting point technique, a widely accepted and accurate method.
Principle:
The capillary melting point method involves heating a small, finely powdered sample in a capillary tube at a controlled rate. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range. For a pure substance, this range should be narrow, typically 1-2 °C.
Apparatus and Materials:
-
Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)
-
Capillary tubes (sealed at one end)
-
Sample of 1,3-Thiazinan-2-imine hydrochloride (finely powdered)
-
Spatula
-
Mortar and pestle (if the sample is not already a fine powder)
-
Certified melting point standards (e.g., caffeine, vanillin) for calibration
Step-by-Step Methodology:
-
Apparatus Calibration:
-
Rationale: To ensure the accuracy of the temperature readings, the melting point apparatus must be calibrated using certified standards with known melting points. This step is critical for generating trustworthy and verifiable data.
-
Procedure:
-
Select at least two standards that bracket the expected melting point of the sample.
-
Determine the melting point of each standard according to the procedure below.
-
Compare the observed melting points with the certified values. If there is a significant deviation, create a calibration curve or adjust the apparatus as per the manufacturer's instructions.
-
-
-
Sample Preparation:
-
Rationale: The sample must be a fine, dry powder to ensure uniform packing and efficient heat transfer within the capillary tube. Large crystals can lead to inaccurate and broad melting ranges.
-
Procedure:
-
If necessary, grind a small amount of the sample into a fine powder using a clean, dry mortar and pestle.
-
Ensure the sample is completely dry, as moisture can depress the melting point.
-
-
-
Capillary Tube Loading:
-
Rationale: Proper loading of the capillary tube is crucial for an accurate determination. The sample should be tightly packed to a depth of 2-3 mm.
-
Procedure:
-
Press the open end of the capillary tube into the powdered sample.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample down.
-
Repeat until the sample column is 2-3 mm high.
-
-
-
Melting Point Determination:
-
Rationale: A controlled heating rate is essential. A rapid heating rate can lead to an erroneously high and broad melting range. A slower rate near the melting point allows for thermal equilibrium to be established.
-
Procedure:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the initial temperature to about 20 °C below the expected melting point.
-
Set the heating rate to a rapid ramp (e.g., 10-20 °C/min) to quickly approach the expected melting point.
-
Once the temperature is about 15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T2).
-
The melting point range is reported as T1 - T2.
-
-
-
Data Recording and Reporting:
-
Rationale: Accurate and complete documentation is a cornerstone of scientific integrity.
-
Procedure:
-
Record the observed melting point range.
-
Note any observations during melting, such as decomposition (charring, gas evolution), which is common for hydrochloride salts at high temperatures.
-
Repeat the determination with two more samples to ensure reproducibility.
-
Report the average melting point range.
-
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the melting point determination protocol.
Caption: Workflow for accurate melting point determination.
References
- Chemical Synthesis Database. (2025, May 20). 2-imino-1,3-thiazolidin-4-one.
- MilliporeSigma. 2-methyl-1,3-thiazinane hydrochloride.
- National Institutes of Health (NIH), PubChem. Thiourea.
- Riddhi Pharma. Iso Thiourea Hydrochloride.
- Wikipedia. Thiourea.
- ChemicalBook. Thiourea CAS#: 62-56-6.
- ResearchGate. (2021, February). Synthesis of thiazolidinimines/thiazinan-2-imines via three-component coupling of amines, vic-dihalides and isothiocyanates under metal-free conditions.
- ISCA. (2022, December 15). Synthesis and complexation of bis(thiourea) with Co(II) and Cu(II) ions.
- ScienceScholar. (2022, April 9). View of Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines.
- Chem-Impex. 2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride.
- National Institutes of Health (NIH), PubChem. 1,3-Oxazinan-2-imine hydrochloride.
- PMC. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold.
- PubMed. (2016, October 10). One-Pot Three-Component Synthesis of 2-Imino-1,3-Thiazolines on Soluble Ionic Liquid Support.
- Royal Society of Chemistry. Transition-metal-free synthesis of thiazolidin-2-ones and 1,3-thiazinan-2-ones from arylamines, elemental sulfur and CO2.
- National Institutes of Health (NIH), PubChem. 4,5-Dihydro-2-thiazolamine.
- National Institutes of Health (NIH), PubChem. 2-Aminothiazole.
- Sigma-Aldrich. 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine.
- Benchchem. An In-depth Technical Guide to the Physicochemical Properties of Thiamine Hydrochloride for Research Applications.
- MDPI. (2020, November 28). Chemistry of Substituted Thiazinanes and Their Derivatives.
- Sigma-Aldrich. 1,3-thiazolidin-2-one AldrichCPR.
- Google Patents. US5066813A - Method for production of 1,3-thiazolidin-2-ones.
- National Institutes of Health (NIH), PubChem. 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol.
Sources
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- 3. isca.in [isca.in]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiourea CAS#: 62-56-6 [m.chemicalbook.com]
- 8. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,5-Dihydro-2-thiazolamine | C3H6N2S | CID 15689 - PubChem [pubchem.ncbi.nlm.nih.gov]
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HPLC Detection Strategies for Xylazine, Metabolites, and Impurities: A Technical Comparison Guide
This guide provides an in-depth technical comparison of HPLC-based detection strategies for Xylazine, its primary metabolites, and synthesis impurities. It is designed for analytical chemists and toxicologists requiring actionable, field-validated protocols.
Executive Summary & Analytical Context
Xylazine ("Tranq") has evolved from a veterinary sedative to a widespread adulterant in the illicit opioid supply (fentanyl/heroin). This shift necessitates two distinct analytical approaches:
-
Bioanalytical Toxicology: High-sensitivity detection of metabolites (4-hydroxyxylazine) in biological matrices to prove consumption.
-
Pharmaceutical/Forensic QC: Stability-indicating quantitation of the parent drug and synthesis impurities (e.g., 2,6-xylidine) in drug substances.
The primary analytical challenge is selectivity . The major metabolite/impurity 2,6-xylidine (2,6-dimethylaniline) is also a metabolite of lidocaine , a common cutting agent. Therefore, methods must achieve rigorous chromatographic resolution or mass-spectral specificity to avoid false positives.
The Analyte Landscape: Metabolism & Degradation
Understanding the structural relationship between the parent drug and its byproducts is critical for method selection.
-
Parent: Xylazine (Thiazine derivative).
-
Major Metabolite (Human): 4-Hydroxyxylazine (Target for confirming intake).
-
Impurity/Degradant: 2,6-Dimethylaniline (2,6-DMA) .[1][2][3][4][5][6] Found as a synthesis starting material, a degradation product (acid/heat), and a metabolite.
Figure 1: Xylazine Metabolic & Degradation Pathways
Caption: Pathways showing the dual origin of 2,6-DMA from both Xylazine and Lidocaine, highlighting the necessity for 4-hydroxyxylazine monitoring in toxicology.
Method 1: LC-MS/MS (Bioanalytical Gold Standard)
Best For: Toxicology (Urine/Plasma), Trace Detection (<1 ng/mL), Complex Matrices.
LC-MS/MS is the only viable method for confirming xylazine intake in biological samples due to the low concentration of metabolites and the need to distinguish 4-hydroxyxylazine from matrix interferences.
Experimental Protocol (Self-Validating)
-
Column: Phenomenex Kinetex Biphenyl (50 x 3.0 mm, 2.6 µm) or equivalent. Why: Biphenyl phases offer superior pi-pi selectivity for aromatic isomers compared to C18.
-
Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-4.0 min: Linear ramp to 95% B
-
4.0-5.0 min: Hold 95% B (Wash)
-
5.1 min: Re-equilibrate 5% B.
-
Mass Spectrometry Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| Xylazine | 221.1 | 164.1 | 90.0 | 20 / 35 |
| 4-OH-Xylazine | 237.1 | 137.1 | 109.1 | 25 / 40 |
| 2,6-DMA | 122.1 | 105.1 | 77.0 | 15 / 30 |
| Lidocaine | 235.2 | 86.1 | 58.1 | 20 / 30 |
Critical Validation Step: You must monitor the 2,6-DMA transition. However, if 2,6-DMA is present without 4-hydroxyxylazine, and Lidocaine is present, the result for Xylazine metabolism is inconclusive .
Method 2: HPLC-UV/DAD (QC & Seized Drug Analysis)
Best For: Drug Substance Purity, Formulation Analysis, High-Concentration Seizures.
While less sensitive than MS, HPLC-UV is robust for quantifying impurities (like Impurity A/2,6-DMA) in raw materials. Diode Array Detection (DAD) allows for peak purity assessment to ensure no co-elution with cutting agents.
Experimental Protocol
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
Isocratic Mode: 75% A / 25% B (Adjust based on column retention).
-
Detection: UV at 220 nm (optimal for xylazine) and 254 nm (aromatic impurities).
Performance Metrics
-
Linearity: 10 – 100 µg/mL.
-
LOD: ~0.5 - 1.0 µg/mL (Not suitable for urine/blood).
-
Resolution (Rs): Must achieve Rs > 2.0 between Xylazine and Lidocaine.
Comparative Analysis: Selecting the Right Tool
The choice of method depends entirely on the "Problem Statement"—are you proving consumption (Toxicology) or verifying product purity (Quality Control)?
Table 1: Performance Comparison of Detection Methods
| Feature | HPLC-UV (DAD) | LC-MS/MS (QqQ) | HPLC-ECD (Electrochemical) |
| Primary Application | QC, Raw Material, Seized Drugs | Toxicology (Urine/Blood/Plasma) | Niche Impurity Analysis (2,6-DMA) |
| Sensitivity (LOD) | High ng/mL to µg/mL | Low pg/mL to ng/mL | ~0.8 ng/mL (Specific to DMA) |
| Selectivity | Moderate (Relies on Chromatography) | Excellent (Mass + Chromatography) | High (Redox potential specific) |
| Cost per Sample | Low ($) | High ( | Moderate ( |
| Key Limitation | Interferences from cutting agents; Low sensitivity. | Matrix effects (Ion suppression); High capital cost. | Electrode fouling; Limited scope. |
Figure 2: Method Selection Decision Tree
Caption: Decision logic for selecting between LC-MS/MS, HPLC-UV, and ECD based on sample type and sensitivity requirements.
Validation Framework (Scientific Integrity)
To ensure Trustworthiness (Part 2 of requirements), any implemented method must pass these specific validation checkpoints:
-
Specificity Check (The "Lidocaine Test"):
-
Inject a mixture of Xylazine, Lidocaine, and 2,6-DMA.
-
Requirement: Baseline resolution (Rs > 1.5) in HPLC-UV; Distinct MRM channels with no cross-talk in LC-MS/MS.
-
-
Carryover Assessment:
-
Inject a high concentration standard (upper limit of quantification) followed immediately by a blank.
-
Requirement: Analyte peak in blank must be < 20% of the LOQ signal. Xylazine is "sticky" on C18 columns; consider a needle wash of 50:50 MeOH:Isopropanol.
-
-
Matrix Effect (LC-MS/MS only):
-
Compare post-extraction spike area vs. neat standard area.
-
Requirement: Matrix factor should be between 0.8 and 1.2. If suppression is high (>20%), switch to a Biphenyl column or use Stable Isotope Labeled (SIL) internal standards (Xylazine-d6).
-
References
-
Center for Forensic Science Research and Education (CFSRE). (2022). Xylazine in the Drug Supply: Emerging Threat and Analytical Targets. Link
-
Gupta, P., et al. (2023). "Simultaneous Determination of Xylazine and its Metabolites in Human Urine by LC-MS/MS." Journal of Analytical Toxicology. Link
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. Link
-
Meyer, G.M., & Maurer, H.H. (2013). "Qualitative metabolism assessment of the veterinary drug xylazine in human urine." Analytical and Bioanalytical Chemistry. Link
-
Food and Drug Administration (FDA). (2023). FDA Alert: Xylazine in Illicit Drug Supply. Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Simultaneous determination of xylazine and its major metabolite, 2,6-dimethylaniline, in bovine and swine kidney by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. The first report from Ankara on the presence of xylazine abuse in blood and urine samples using a validated LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Reactivity of 1,3-Thiazinan-2-imine and 2-Aminothiazoline
A Special Report for Researchers in Synthetic and Medicinal Chemistry
Introduction
In the landscape of heterocyclic chemistry, cyclic guanidines and their analogs are privileged scaffolds, frequently appearing in biologically active molecules and serving as versatile synthetic intermediates. Among these, 1,3-thiazinan-2-imine and 2-aminothiazoline represent six- and five-membered ring systems, respectively, that exhibit distinct yet comparable chemical behaviors. Understanding their relative reactivity is paramount for researchers aiming to leverage these differences in the design of novel synthetic routes and the development of new chemical entities. This guide provides an in-depth, objective comparison of the reactivity of these two heterocyclic systems, supported by experimental evidence and mechanistic insights.
Structural and Electronic Properties: The Foundation of Reactivity
The reactivity of any molecule is fundamentally governed by its structure and electronic distribution. 1,3-Thiazinan-2-imine and 2-aminothiazoline, while both containing an endocyclic sulfur atom and an exocyclic imine or amino group, differ significantly in their ring size. This seemingly simple variation has profound implications for their chemical properties.
-
1,3-Thiazinan-2-imine: The six-membered ring of 1,3-thiazinan-2-imine is conformationally flexible, capable of adopting chair-like and boat-like conformations. This flexibility minimizes ring strain, leading to a relatively stable scaffold. The nitrogen atoms, both endocyclic and exocyclic, possess lone pairs of electrons that can participate in nucleophilic reactions.
-
2-Aminothiazoline: In contrast, the five-membered ring of 2-aminothiazoline is more constrained. This inherent ring strain can influence its reactivity, making it more susceptible to ring-opening reactions under certain conditions. The electronic nature of 2-aminothiazoline is characterized by the tautomerism between the amino and imino forms, a feature that significantly impacts its reactivity profile.[1]
dot graph ERD { graph [rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
} caption: "Structural Comparison of the Heterocyclic Scaffolds"
Reactivity Towards Electrophiles: A Tale of Two Nitrogens
A key aspect of the chemistry of both 1,3-thiazinan-2-imine and 2-aminothiazoline is their reaction with electrophiles. The presence of two nitrogen atoms, one within the ring (endo) and one outside (exo), presents a question of regioselectivity.
2-Aminothiazoline: A Duality of Reaction Sites
The reactivity of 2-aminothiazoles and their derivatives, like 2-aminothiazoline, with electrophiles is well-documented.[2][3] Generally, the outcome of the reaction depends on the nature of the electrophile and the reaction conditions.
-
Alkylation: In reactions with alkyl halides, the endocyclic nitrogen is often the more reactive center, especially when the thiazole is in its neutral form.[4] However, if the reaction is carried out in the presence of a strong base, the exocyclic nitrogen can be deprotonated, leading to a mixture of products from both N-ring and N-exocyclic attack.[3]
-
Acylation: With acyl and sulfonyl halides, the exocyclic nitrogen is typically the primary nucleophile.[4] This preference is attributed to the electronic nature of the acylating agent and the stability of the resulting amide.
-
Reaction with Aldehydes: 2-Aminothiazole readily reacts with aromatic aldehydes at the exocyclic nitrogen atom to form Schiff bases.[3][5]
It's important to note that the endocyclic nitrogen of 2-aminothiazoles is proposed to be the initial site of electrophilic attack in many cases, followed by cyclization or rearrangement to involve the exocyclic nitrogen.[2][6]
dot graph Reactivity { graph [rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=box, style=filled, fontname="Arial", fontsize=12];
} caption: "Regioselectivity of 2-Aminothiazoline with Electrophiles"
1,3-Thiazinan-2-imine: Insights from Analogs
While specific comparative studies on the electrophilic reactions of 1,3-thiazinan-2-imine are less abundant in the literature, we can infer its likely behavior from the established chemistry of related systems. The synthesis of 2-imino-1,3-thiazinane derivatives often involves the reaction of amines with isothiocyanates followed by cyclization.[7] This suggests that the exocyclic imino nitrogen and the endocyclic nitrogen can both exhibit nucleophilic character.
In reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates, the addition has been observed to occur regioselectively at the endocyclic nitrogen.[8] This preference is attributed to the formation of a kinetically and enthalpically favored adduct.[8] It is plausible that 1,3-thiazinan-2-imine would exhibit similar behavior, with the endocyclic nitrogen being the initial site of attack for certain electrophiles.
Experimental Protocols: A Guide to Synthesis
To provide a practical context for the reactivity of these compounds, this section outlines established synthetic methods.
Synthesis of 2-Aminothiazole Derivatives
A common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch synthesis, which involves the reaction of an α-halocarbonyl compound with a thiourea.[9][10][11]
Protocol: Hantzsch Synthesis of 2-Aminothiazole
-
Reactant Preparation: Dissolve the α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide.
-
Reaction: Heat the mixture to reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
dot graph Hantzsch_Synthesis { graph [rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
} caption: "Workflow for Hantzsch Synthesis of 2-Aminothiazole"
Synthesis of 1,3-Thiazinan-2-imine Derivatives
A three-component coupling reaction provides an efficient route to 1,3-thiazinan-2-imines.[12] This method involves the reaction of an amine, an isothiocyanate, and 1,3-dibromopropane.
Protocol: Three-Component Synthesis of 1,3-Thiazinan-2-imine
-
Reactant Mixture: In a reaction vessel, combine the amine (1 equivalent), isothiocyanate (1 equivalent), and 1,3-dibromopropane (1.2 equivalents) in a suitable solvent like dichloroethane.
-
Base Addition: Add a base, such as potassium carbonate, to the mixture.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours until the reaction is complete, as indicated by TLC.
-
Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to obtain the desired 1,3-thiazinan-2-imine.
Comparative Reactivity Data
To facilitate a direct comparison, the following table summarizes the key reactivity differences based on available literature.
| Feature | 1,3-Thiazinan-2-imine | 2-Aminothiazoline |
| Ring Size | 6-membered | 5-membered |
| Ring Strain | Low | Higher |
| Reactivity with Alkyl Halides | Likely endocyclic N attack | Primarily endocyclic N attack (neutral form)[4] |
| Reactivity with Acyl Halides | Likely exocyclic N attack | Primarily exocyclic N attack[4] |
| Tautomerism | Less significant | Exists in amino-imino tautomeric forms[1] |
| Common Synthetic Route | Three-component coupling[12] | Hantzsch synthesis[9][10] |
Conclusion
The reactivity of 1,3-thiazinan-2-imine and 2-aminothiazoline is a nuanced subject, with the primary differentiating factor being the ring size, which influences ring strain and conformational flexibility. While both systems possess two potentially nucleophilic nitrogen atoms, the regioselectivity of their reactions with electrophiles is dependent on the specific reactant and conditions. 2-Aminothiazoline's chemistry is more extensively characterized, revealing a preference for endocyclic nitrogen attack in alkylations and exocyclic nitrogen attack in acylations. By analogy and from the available synthetic routes, 1,3-thiazinan-2-imine is expected to exhibit similar, though potentially moderated, reactivity patterns. For researchers in drug discovery and synthetic chemistry, a thorough understanding of these differences is crucial for the rational design of synthetic strategies and the development of novel heterocyclic compounds with desired biological activities.
References
-
Reaction of 2-Aminothiazoles with Reagents containing a C-Halogen and a C=O Electrophilic Centre. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Synthesis of thiazolidinimines/thiazinan-2-imines via three-component coupling of amines, vic -dihalides and isothiocyanates under metal-free conditions. Synthetic Communications. [Link]
-
Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Publishing. [Link]
-
Synthesis and Biological Activity of 2-Aminothiazolines and 2-Mercaptothiazolines as Octopaminergic Agonists. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Semantic Scholar. [Link]
-
Three possible ways of the reaction between 2-aminothiazole and electrophiles. ResearchGate. [Link]
-
Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways. Request PDF. [Link]
-
Reaction of 2-aminothiazoles with reagents containing a C–halogen and a C [[double bond, length as m-dash]] O electrophilic centre. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]
-
Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. ACS Publications. [Link]
-
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. [Link]
-
Chemistry of the thiazoles. Journal of the Indian Chemical Society. [Link]
-
Chemistry of Substituted Thiazinanes and Their Derivatives. PMC - NIH. [Link]
-
One-Pot Three-Component Synthesis of 2-Imino-1,3-Thiazolines on Soluble Ionic Liquid Support. PubMed. [Link]
-
An efficient one-pot synthesis of new 2-imino-1,3-thiazolidin-4-ones under ultrasonic conditions. ResearchGate. [Link]
-
Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. ACS Publications. [Link]
-
Some biologically active 2-imino-1,3-thiazolines from literature and architecture of current molecule. ResearchGate. [Link]
-
Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journals. [Link]
-
Overview of the Chemistry of 2-Thiazolines. ACS Publications. [Link]
-
A Novel Entry Toward 2-Imino-1,3-thiazolidines and 2-Imino-1,3-thiazolines by Ring Transformation of 2-(Thiocyanomethyl)aziridines. ResearchGate. [Link]
-
Synthesis of 2‐iminothiazolidines 1–3 through a base‐mediated [3+2] annulation involving electron‐deficient allylic bromides and substituted thioureas. ResearchGate. [Link]
-
ENE REACTIONS OF METHYLIDENE THIAZOLIDINES. MavMatrix - The University of Texas at Arlington. [Link]
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. [Link]
-
Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI. [Link]
-
Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways. PubMed. [Link]
-
(PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. [Link]
-
and 5-aryl-2-amino-1,3,4-thiadiazines at 30 and 50 °C. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Method for production of 1,3-thiazolidin-2-ones.
-
Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. MDPI. [Link]
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- 7. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
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- 11. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Crystal Structure & Tautomeric Analysis: 5,6-Dihydro-4H-1,3-thiazin-2-amine HCl
Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists
Executive Summary & Structural Significance
5,6-dihydro-4H-1,3-thiazin-2-amine hydrochloride (often abbreviated as 2-AMT or AMT HCl ) represents a critical scaffold in medicinal chemistry, functioning as a potent inhibitor of inducible nitric oxide synthase (iNOS) and serving as the structural parent to veterinary sedatives like Xylazine.
For researchers, the solid-state characterization of this molecule is not merely about lattice parameters; it is a definitive study in tautomeric preference and ring conformation . Unlike its 5-membered analog (2-aminothiazoline), the 6-membered thiazine ring introduces specific conformational flexibility ("sofa" vs. "half-chair") that dictates its binding affinity to biological targets like the heme active site of NOS.
This guide objectively compares the crystallographic data of the 6-membered thiazine scaffold against its 5-membered thiazoline alternatives and structural derivatives, providing a protocol for self-validating the tautomeric state.
Crystallographic Protocol: Growth & Validation
To obtain high-quality single crystals of 2-AMT HCl suitable for X-ray diffraction, a standard "slow evaporation" method is often insufficient due to the hygroscopic nature of the hydrochloride salt. The following protocol ensures phase purity and optimal crystal size.
Optimized Crystallization Workflow
-
Solvent System: Ethanol/Ether diffusion or Acetonitrile/Methanol (10:1).
-
Method: Vapor Diffusion (Sitting Drop).
-
Temperature: 4°C (Crucial to prevent oxidation of the sulfur).
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 mg of 2-AMT HCl in 2 mL of dry Methanol. Sonicate for 5 minutes to ensure complete solvation.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial.
-
Diffusion: Place the open inner vial inside a larger jar containing 10 mL of Diethyl Ether (antisolvent).
-
Equilibration: Seal the outer jar tightly. Allow vapor diffusion at 4°C for 7–14 days.
-
Harvesting: Colorless prismatic crystals will form. Mount immediately in Paratone oil to prevent hydration.
Structural Analysis: The Tautomerism Question
The central debate in the structural analysis of 2-amino-1,3-thiazines is the tautomeric equilibrium between the Amino form and the Imino form.
-
Amino Form: Double bond is endocyclic (N3=C2).
-
Imino Form: Double bond is exocyclic (C2=N_exocyclic).
Crystallographic Verdict: X-ray diffraction data confirms that in the solid state, 2-AMT HCl exists exclusively in the Amino tautomer, stabilized by the chloride counter-ion which accepts hydrogen bonds from the exocyclic amine group.
Visualizing the Tautomeric Logic
Figure 1: Decision logic for assigning tautomeric states in thiazine derivatives based on crystallographic bond lengths.
Comparative Data: Thiazine (6-Ring) vs. Thiazoline (5-Ring)
The following table compares the structural parameters of the target compound (2-AMT HCl) against its 5-membered analog (2-Amino-2-thiazoline HCl) and its famous derivative, Xylazine. This comparison highlights the impact of ring size on puckering and hydrogen bonding.
| Feature | 5,6-dihydro-4H-1,3-thiazin-2-amine HCl (Target) | 2-Amino-2-thiazoline HCl (Alternative 1) | Xylazine HCl (Derivative) |
| Ring Size | 6-Membered | 5-Membered | 6-Membered (Fused/Subst) |
| Space Group | P2₁/c (Monoclinic) | P2₁/c (Monoclinic) | P2₁2₁2₁ (Orthorhombic) |
| Ring Conformation | Sofa / Half-Chair | Envelope (C5 flap) | Sofa (distorted) |
| Tautomer State | Amino (-NH₂) | Amino (-NH₂) | Imino (due to N-substitution) |
| C-N (Exo) Length | ~1.33 Å | ~1.32 Å | ~1.28 Å (Double bond character) |
| H-Bond Motif | R²₂(8) Dimer (N-H...Cl) | R²₂(8) Ribbon (N-H...Cl) | Discrete chains |
| Biological Relevance | iNOS Inhibitor (Selectivity via ring flex) | Radioprotective / Pressor | Alpha-2 Agonist |
Key Insight: The 6-membered thiazine ring in 2-AMT HCl adopts a "sofa" conformation where five atoms lie roughly in a plane, and C5 is puckered out. This contrasts with the rigid "envelope" of the 5-membered thiazoline. This conformational flexibility allows 2-AMT to fit into the iNOS active site more adaptively than the rigid 5-ring analogs.
Detailed Structural Metrics
For researchers validating their own crystals, the following geometric parameters are the standard benchmarks for the Amino-tautomer HCl salt :
-
Bond Lengths:
-
S1—C2: 1.75 – 1.77 Å (Typical for S-C(sp2))
-
S1—C6: 1.80 – 1.82 Å (Typical for S-C(sp3))
-
C2—N3 (Endo): 1.29 – 1.31 Å (Indicative of double bond character)
-
C2—N(Exo): 1.32 – 1.34 Å (Indicative of single bond with partial double bond character due to resonance)
-
-
Hydrogen Bonding Network: The chloride ion typically sits in a pocket formed by three hydrogen bond donors:
-
N3-H (Endocyclic proton)
-
N(exo)-H (Exocyclic proton 1)
-
N(exo)-H (Exocyclic proton 2) from a neighboring molecule. This creates a robust 3D network that contributes to the high melting point (>250°C) and stability of the salt compared to the free base.
-
Experimental Workflow for Data Collection
Figure 2: Standard X-ray diffraction workflow for resolving thiazine salts.
References
-
Tautomerism in Thiazines: Structure and tautomerism of substituted 2-amino-4H-1,3-thiazines. (Confirmed amino form in crystalline state).[1]
-
Thiazoline Analog Structure: 2-Amino-2-thiazoline and Its 1:1 Organic Salt. Acta Crystallographica Section C.
-
Xylazine (Derivative) Structure: Xylazine: N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. PubChem Compound Summary.
-
NOS Inhibition Context: In vivo pharmacological evaluation of two novel type II (inducible) nitric oxide synthase inhibitors (AMT). Canadian Journal of Physiology and Pharmacology.
Sources
UV-Vis Absorption Maxima of 2-Amino-1,3-Thiazine Chromophores: A Comparative Guide
As a Senior Application Scientist, evaluating the photophysical properties of heterocyclic chromophores is critical for applications ranging from biological fluorescent probes to organic light-emitting diodes (OLEDs). 2-Amino-1,3-thiazines and their derivatives are highly versatile scaffolds. Their conjugated N–C–S systems provide highly tunable UV-Vis absorption profiles that can be modulated via substitution, ring fusion, or Schiff base formation.
This guide objectively compares the UV-Vis absorption performance of various 2-amino-1,3-thiazine derivatives against their synthetic precursors and fused analogs, providing the mechanistic causality behind their spectral shifts and a self-validating experimental protocol for their characterization.
Photophysical Comparison & Mechanistic Insights
The UV-Vis absorption maximum (
Structural Drivers of Spectral Shifts
-
Bathochromic (Red) Shifts: The introduction of electron-donating groups or extended aryl conjugation at the 4- and 6-positions of the thiazine ring lowers the HOMO-LUMO gap. For instance, the cyclocondensation of acetylacetone derivatives into 2-imino-3,6-dihydro-2H-1,3-thiazines shifts the
from 258.5 nm (precursor) to 324 nm[1]. -
Hypsochromic (Blue) Shifts: Conversely, specific aliphatic substitutions or rigid ring constraints can disrupt planarity, reducing the effective conjugation length. Cyclocondensation of phenylhex-5-ene-2,4-dione with thiourea yields a product with a
of 296 nm, demonstrating a hypsochromic shift relative to its highly conjugated precursor[1]. -
Fused Systems: Integrating the thiazine core into larger polycyclic systems, such as 5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]thiazine (CzBBIT), results in strong
bands below 300 nm and distinct transitions at 330–350 nm, making them excellent bipolar host materials for OLEDs[2].
Quantitative Data Summary
The following table compares the UV-Vis absorption maxima of key 1,3-thiazine derivatives and their precursors to guide chromophore selection based on target excitation wavelengths.
| Chromophore / Compound Class | Precursor / Substituent | Solvent | Primary Transition | Shift vs Precursor | |
| Precursor Reference | Acetylacetone | EtOH | 258.5 | N/A | |
| 2-Imino-3,6-dihydro-2H-1,3-thiazine | Acetylacetone derivative | EtOH | 324.0 | Bathochromic | |
| 2-Imino-3,6-dihydro-2H-1,3-thiazine | Phenylhex-5-ene-2,4-dione | EtOH | 296.0 | Hypsochromic | |
| Schiff Base 1,3-Thiazine | 4-phenyl chalcone | EtOH | 302.0 | Bathochromic | |
| CzBBIT (Fused Thiazine Core) | Carbazole-integrated | Toluene | 330–350 | Bathochromic |
(Data synthesized from [1], [3], and [2].)
Experimental Workflow & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the synthesis and photophysical characterization of 2-amino-1,3-thiazines must follow a strict, self-validating methodology. The protocol below details the cyclocondensation of chalcones with thiourea and subsequent spectroscopic analysis.
Part A: Synthesis via Cyclocondensation
-
Reagent Preparation: Dissolve 0.01 mol of the target chalcone and 0.01 mol of thiourea in 15 mL of ethanolic potassium hydroxide[1].
-
Causality: Ethanolic KOH provides the necessary alkaline environment to deprotonate the thiourea. This enhances the nucleophilicity of the sulfur atom, which is critical for initiating the Michael addition across the
-unsaturated carbonyl system.
-
-
Thermal Activation: Reflux the reaction mixture for 14 hours. Monitor completion via TLC (Hexane:Ethyl Acetate).
-
Causality: Extended thermal energy is required to overcome the activation barrier of the intramolecular cyclodehydration step, ensuring complete ring closure to the 1,3-thiazine core. TLC acts as a self-validating checkpoint to confirm the disappearance of the precursor.
-
-
Precipitation: Pour the hot mixture into 200 mL of ice-cold water under constant stirring for 1 hour, then refrigerate overnight[1].
-
Causality: Drastically lowering the temperature and increasing the solvent polarity (water) drives the thermodynamic equilibrium toward the solid product by minimizing its solubility, thereby maximizing yield.
-
-
Purification: Filter the precipitate, wash with distilled water, and recrystallize from absolute ethanol.
Part B: UV-Vis Spectroscopic Characterization
-
Sample Preparation: Dissolve the purified 1,3-thiazine derivative in spectroscopic-grade ethanol to achieve a concentration of
M.-
Causality: Spectroscopic-grade ethanol prevents solvent-induced cutoff interference above 210 nm. The highly dilute concentration prevents chromophore self-association (aggregation) and ensures compliance with the Beer-Lambert Law.
-
-
Baseline Correction: Run a blank scan using pure ethanol in a matched quartz cuvette.
-
Causality: Standard glass absorbs UV light below 340 nm. Quartz cuvettes are mandatory to prevent the masking of the critical high-energy
transitions of the thiazine ring.
-
-
Spectral Scanning: Scan the sample from 200 nm to 800 nm.
Workflow Visualization
The following diagram illustrates the logical progression from precursor selection through synthesis to photophysical validation.
Workflow of 2-amino-1,3-thiazine synthesis and UV-Vis characterization.
References
-
Bairam, R., & Murthy, S. M. (2015). Synthesis characterization and biological screening of some novel substituted thaizine derivatives. Der Pharma Chemica, 7(10), 150-154.[Link]
-
N. S. N. R1 et al. (2021). Synthesis of Schiff base of 1,3-oxazine and 1,3-thiazine derivative from 4-phenyl substituted chalcones. Asian Journal of Chemistry.[Link]
-
Ma, et al. (2020). 5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine as a Novel Electron-Acceptor Cored High Triplet Energy Bipolar Host Material for Efficient Solution-Processable Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes. Frontiers in Chemistry.[Link]
Sources
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- 2. 5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine as a Novel Electron-Acceptor Cored High Triplet Energy Bipolar Host Material for Efficient Solution-Processable Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 1,3-Thiazinan-2-imine Hydrochloride
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 1,3-Thiazinan-2-imine hydrochloride. Moving beyond a simple checklist, this document, compiled by a Senior Application Scientist, delves into the "why" behind each procedural step, ensuring a deep, intuitive understanding of safe laboratory practices.
Understanding the Risks: A Proactive Approach to Safety
Table 1: Hazard Profile and Recommended Precautions
| Potential Hazard | GHS Hazard Statement (Anticipated) | Primary Route of Exposure | Recommended Precautionary Measures |
| Serious Eye Irritation | H319: Causes serious eye irritation[1][2] | Direct contact with eyes | Wear chemical safety goggles with side shields.[2][7] |
| Skin Irritation | H315: Causes skin irritation[3] | Direct contact with skin | Wear nitrile rubber gloves and a lab coat.[7][8] |
| Respiratory Irritation | H335: May cause respiratory irritation[3][4] | Inhalation of dust | Handle in a well-ventilated area, preferably a fume hood.[9][10] |
| Combustible Dust | May form combustible dust concentrations in air[5][6] | Inhalation, Fire/Explosion | Avoid dust formation; use appropriate ventilation.[11] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 1,3-Thiazinan-2-imine hydrochloride. The following PPE is mandatory to mitigate the risks of exposure.
-
Eye and Face Protection : Chemical splash goggles with side shields are essential to prevent contact with the eyes.[2][7] Regular prescription glasses do not offer adequate protection.[12]
-
Hand Protection : Nitrile rubber gloves are recommended for their chemical resistance.[7] Always inspect gloves for any signs of damage before use and wash your hands thoroughly after removing them.[8][13]
-
Protective Clothing : A lab coat should be worn to protect the skin and personal clothing from potential contamination.[10]
-
Respiratory Protection : When handling the powder outside of a fume hood, or if dust generation is likely, a NIOSH-approved respirator should be worn.[12] However, the primary engineering control should be to handle the compound within a certified chemical fume hood.[10]
Step-by-Step Handling Procedures: A Protocol for Safety
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Designate a Work Area : Before beginning any work, designate a specific area for handling 1,3-Thiazinan-2-imine hydrochloride. This area should be in a well-ventilated laboratory, preferably within a chemical fume hood.[9][10]
-
Assemble all Necessary Materials : Gather all required equipment, including spatulas, weigh boats, and containers, before bringing the chemical into the work area. This minimizes movement and the potential for spills.
-
Don Appropriate PPE : Put on your lab coat, nitrile gloves, and chemical safety goggles before handling the chemical container.
-
Weighing the Compound :
-
Perform all weighing operations within a fume hood or a ventilated balance enclosure to prevent the inhalation of any airborne dust.[10]
-
Carefully open the container, avoiding any sudden movements that could create dust.
-
Use a clean, dry spatula to transfer the desired amount of the compound to a weigh boat.
-
Immediately and securely close the container after weighing.[14]
-
Clean any minor spills on the balance with a damp cloth, ensuring no dust remains.
-
Solution Preparation
-
Solvent Addition : Slowly add the desired solvent to the vessel containing the weighed 1,3-Thiazinan-2-imine hydrochloride. It is generally safer to add liquid to a solid.
-
Mixing : Use a magnetic stirrer or gentle manual swirling to dissolve the compound. Avoid vigorous shaking that could cause splashing.
-
Container Labeling : Clearly label the container with the chemical name, concentration, date, and your initials.
The following diagram illustrates the recommended workflow for the safe handling of 1,3-Thiazinan-2-imine hydrochloride from preparation to use.
Caption: Workflow for Safe Handling of 1,3-Thiazinan-2-imine hydrochloride.
Emergency Procedures: Be Prepared
Even with the best precautions, accidents can happen. Knowing how to respond quickly and effectively is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[15]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5] If irritation persists, seek medical attention.[9]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[5]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
-
Spills : For small spills, carefully wipe up the material with a damp cloth, avoiding dust generation. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[1][15]
The following decision tree provides a guide for responding to an accidental exposure.
Caption: Emergency Response Decision Tree for Accidental Exposure.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection : All waste materials, including empty containers, contaminated gloves, and weigh boats, should be collected in a designated and clearly labeled hazardous waste container.[10][16]
-
Segregation : Do not mix this waste with other incompatible waste streams.
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[14][15] Never pour chemical waste down the drain.[8][16]
By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Thermo Fisher Scientific. (2012, July 27).
- Sigma-Aldrich. (2025, October 17).
- Carl ROTH.
- TCI EUROPE N.V. (2018, October 3).
- Chemos GmbH & Co. KG. (2018, August 16).
- FUJIFILM Wako. (2023, March 9).
- Fisher Scientific. (2012, July 27).
- Carl ROTH.
- Enamine.
- Fisher Scientific. (2014, August 11).
- Cayman Chemical. (2024, October 25).
- AK Scientific, Inc.
- Klane, J. (2024, January 23). Lab Safety Rules and Guidelines. Lab Manager.
- Fisher Scientific. (2025, December 18).
- Actylis Lab Solutions.
- Centers for Disease Control and Prevention.
- Department of Chemical Engineering.
- DC Fine Chemicals.
- Thompson Rivers University. (2014, March 10). OH&S 18.05.1 Chemistry Lab Safety.
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- 2. chemos.de [chemos.de]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. cdc.gov [cdc.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. engineering.rowan.edu [engineering.rowan.edu]
- 13. tru.ca [tru.ca]
- 14. fishersci.com [fishersci.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
